Product packaging for 4,6-Dichloropyrazolo[1,5-A]pyridine(Cat. No.:CAS No. 1427501-80-1)

4,6-Dichloropyrazolo[1,5-A]pyridine

Cat. No.: B3177283
CAS No.: 1427501-80-1
M. Wt: 187.02 g/mol
InChI Key: UTXPDPIIVRGLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dichloropyrazolo[1,5-a]pyridine (CAS 1427501-80-1) is a high-purity chemical intermediate designed for advanced research and development in medicinal chemistry. With the molecular formula C 7 H 4 Cl 2 N 2 and a molecular weight of 187.03 g/mol, this compound features a dichlorinated pyrazolopyridine core, a privileged scaffold in the design of biologically active molecules . The presence of two chlorine atoms at the 4- and 6- positions of the fused heterocyclic system makes this compound an excellent building block for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This allows researchers to efficiently create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The pyrazolo[1,5-a]pyridine scaffold is of significant interest in pharmaceutical research, with analogues demonstrating potent protein kinase inhibitor activity, which is crucial in targeted cancer therapy . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2 B3177283 4,6-Dichloropyrazolo[1,5-A]pyridine CAS No. 1427501-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPDPIIVRGLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284197
Record name Pyrazolo[1,5-a]pyridine, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427501-80-1
Record name Pyrazolo[1,5-a]pyridine, 4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427501-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 4,6-dichloropyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis method in the current literature, this guide outlines a robust and well-precedented two-step synthetic pathway. This approach involves the initial synthesis of a key intermediate, 4,6-dihydroxypyrazolo[1,5-a]pyridine, followed by a chlorination step to yield the final product.

The protocols detailed herein are based on established methodologies for the synthesis of analogous pyrazolo[1,5-a]pyrimidine and dihydroxypyridine derivatives, providing a reliable foundation for the successful synthesis of this compound in a laboratory setting.

Core Synthesis Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

  • Step 1: Synthesis of 4,6-Dihydroxypyrazolo[1,5-a]pyridine. This key intermediate is synthesized via the cyclocondensation of an appropriate aminopyrazole precursor with a malonic acid derivative. This reaction forms the fused pyrazolo[1,5-a]pyridine ring system with hydroxyl groups at the 4 and 6 positions.

  • Step 2: Chlorination of 4,6-Dihydroxypyrazolo[1,5-a]pyridine. The dihydroxy intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding the desired this compound.

This strategic approach is illustrated in the following workflow diagram:

G cluster_0 Step 1: Synthesis of Dihydroxy Intermediate cluster_1 Step 2: Chlorination A 3-Aminopyrazole C Cyclocondensation A->C B Diethyl Malonate B->C D 4,6-Dihydroxypyrazolo[1,5-a]pyridine C->D E 4,6-Dihydroxypyrazolo[1,5-a]pyridine G Chlorination Reaction E->G F Phosphorus Oxychloride (POCl₃) F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxypyrazolo[1,5-a]pyridine

This protocol is adapted from established procedures for the synthesis of dihydroxypyrazolo[1,5-a]pyrimidines.

Reaction Scheme:

G cluster_reactants cluster_products reactant1 3-Aminopyrazole reaction Sodium Ethoxide Ethanol, Reflux plus + reactant2 Diethyl Malonate product 4,6-Dihydroxypyrazolo[1,5-a]pyridine reaction->product

Caption: Synthesis of the dihydroxy intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopyrazole83.098.31 g0.10
Diethyl Malonate160.1717.62 g (16.0 mL)0.11
Sodium22.992.53 g0.11
Absolute Ethanol46.07100 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.

  • Once all the sodium has reacted, add 3-aminopyrazole to the solution and stir until it is completely dissolved.

  • To this solution, add diethyl malonate dropwise over a period of 15 minutes.

  • Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield 4,6-dihydroxypyrazolo[1,5-a]pyridine.

Expected Yield: Based on analogous reactions, a yield of 70-85% can be expected.

Protocol 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for dihydroxy aza-heterocycles using phosphorus oxychloride.[1]

Reaction Scheme:

G cluster_reactants cluster_products reactant1 4,6-Dihydroxypyrazolo[1,5-a]pyridine reaction POCl₃ Reflux product This compound reaction->product

Caption: Chlorination of the dihydroxy intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4,6-Dihydroxypyrazolo[1,5-a]pyridine151.1215.11 g0.10
Phosphorus Oxychloride (POCl₃)153.3392.0 g (55.6 mL)0.60
N,N-Dimethylaniline (optional)121.181-2 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4,6-dihydroxypyrazolo[1,5-a]pyridine.

  • Carefully add phosphorus oxychloride to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This step is highly exothermic and should be performed with extreme caution.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Expected Yield: Chlorination reactions of this type typically provide yields in the range of 60-75%.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols.

StepProductStarting MaterialTypical Yield (%)Molecular Weight ( g/mol )Physical Appearance
14,6-Dihydroxypyrazolo[1,5-a]pyridine3-Aminopyrazole70-85151.12Off-white to pale yellow solid
2This compound4,6-Dihydroxypyrazolo[1,5-a]pyridine60-75188.02White to off-white crystalline solid

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The quenching of the chlorination reaction mixture with ice is a highly exothermic process. It should be performed slowly and with caution in a large beaker to avoid splashing.

  • Sodium metal is highly reactive with water and ethanol. It should be handled with care under an inert atmosphere if possible.

  • Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dichloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,6-Dichloropyrazolo[1,5-a]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. The pyrazolo[1,5-a]pyridine core is of significant interest in medicinal chemistry due to its structural similarity to purines, rendering it a versatile scaffold for the development of kinase inhibitors and other therapeutic agents. The presence of two chlorine atoms at the 4 and 6 positions is expected to significantly influence the molecule's physicochemical properties and reactivity, making it a potentially valuable intermediate for further chemical modifications.

Physicochemical Properties

Quantitative data for this compound is not available. The following table provides an estimated profile based on the parent compound, pyrazolo[1,5-a]pyridine, and related chlorinated pyridines.

PropertyValueRemarks
Molecular Formula C₇H₄Cl₂N₂Calculated
Molecular Weight 187.03 g/mol Calculated
Appearance Expected to be a solid at room temperature.Based on related chlorinated aromatic heterocycles.
Melting Point Not AvailableExpected to be significantly higher than the parent pyrazolo[1,5-a]pyridine due to increased molecular weight and potential for intermolecular interactions.
Boiling Point Not AvailableLikely to be high, with potential for decomposition at elevated temperatures.
Solubility Not AvailableExpected to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
pKa Not AvailableThe pyridine nitrogen is expected to be weakly basic. The chlorine atoms will have an electron-withdrawing effect, reducing the basicity compared to the parent pyrazolo[1,5-a]pyridine.

Spectral Data

Specific spectral data for this compound has not been reported. The expected spectral characteristics are outlined below.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyrazolo[1,5-a]pyridine ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atoms.
¹³C NMR Resonances for the seven carbon atoms of the heterocyclic core. The carbons bearing the chlorine atoms (C4 and C6) are expected to be significantly downfield.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic ring system.

Chemical Properties and Reactivity

The reactivity of this compound is predicted to be dominated by the two chlorine substituents on the pyridine ring. These positions are activated towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 4- and 6-positions of the pyridine ring are analogous to those in 2,4-dichloropyridine and are expected to be susceptible to displacement by a variety of nucleophiles. The pyridine nitrogen atom acts as an electron-withdrawing group, stabilizing the Meisenheimer intermediate formed during the substitution reaction.

Common nucleophiles that could be employed include:

  • Amines (primary and secondary)

  • Alkoxides and phenoxides

  • Thiols and thiolates

The regioselectivity of the substitution may depend on the reaction conditions and the nature of the nucleophile.

SNAr_Reactivity This compound This compound Monosubstituted_Product 4-Nu-6-chloro- or 4-chloro-6-Nu- pyrazolo[1,5-a]pyridine This compound->Monosubstituted_Product + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Disubstituted_Product 4,6-di-Nu-pyrazolo[1,5-a]pyridine Monosubstituted_Product->Disubstituted_Product + Nu- (harsher conditions)

Figure 1: Predicted nucleophilic aromatic substitution pathway.
Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituents can also serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 4- and 6-positions, enabling the synthesis of diverse compound libraries.

Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products start This compound suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd catalyst stille Stille Coupling (Organostannanes) start->stille Pd catalyst buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst aryl_product 4-Aryl/Heteroaryl Derivative suzuki->aryl_product alkyl_product 4-Alkyl/Vinyl Derivative stille->alkyl_product amino_product 4-Amino Derivative buchwald->amino_product

Figure 2: Potential cross-coupling derivatization strategies.

Experimental Protocols

As no specific synthesis for this compound has been reported, a plausible synthetic route would likely involve the construction of the pyrazolo[1,5-a]pyridine ring system followed by chlorination, or the use of a pre-chlorinated pyridine precursor. A general, hypothetical protocol is described below.

Hypothetical Synthesis of the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through the condensation of a substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent.

Materials:

  • Substituted 2-aminopyridine

  • 1,3-dicarbonyl compound (e.g., malonic acid)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (catalytic amount)

  • Appropriate solvents (e.g., toluene, acetonitrile)

Procedure:

  • To a solution of the substituted 2-aminopyridine in a suitable solvent, add the 1,3-dicarbonyl compound.

  • Add a catalytic amount of pyridine.

  • Slowly add phosphorus oxychloride at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthetic_Workflow start 2-Aminopyridine Derivative 1,3-Dicarbonyl Compound step1 Cyclocondensation start->step1 intermediate Pyrazolo[1,5-a]pyridinone Intermediate step1->intermediate step2 Chlorination (e.g., POCl₃) intermediate->step2 product This compound step2->product

Figure 3: A generalized synthetic workflow for dichloropyrazolo[1,5-a]pyridines.

Biological and Pharmacological Relevance

While there is no specific biological data for this compound, the broader class of pyrazolo[1,5-a]pyridines has been investigated for a range of biological activities, including:

  • Kinase Inhibition: The scaffold is a known hinge-binding motif for various protein kinases, making it a valuable starting point for the design of inhibitors targeting enzymes implicated in cancer and inflammatory diseases.

  • Antimicrobial Activity: Some derivatives have shown promising antibacterial and antifungal properties.

  • Central Nervous System (CNS) Activity: Certain analogs have been explored for their potential as anxiolytics and sedatives.

The introduction of chlorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its potency, selectivity, or metabolic stability.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory tract. For detailed safety information, the Safety Data Sheet (SDS) of a structurally related compound should be consulted.

Conclusion

This compound represents a potentially useful, yet currently under-documented, chemical entity. Based on the established chemistry of the pyrazolo[1,5-a]pyridine core and dichlorinated pyridines, it is predicted to be a versatile building block for the synthesis of a wide array of functionalized molecules. Its susceptibility to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions makes it an attractive target for medicinal chemistry and drug discovery programs. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties.

Navigating the Solubility Landscape of 4,6-Dichloropyrazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4,6-Dichloropyrazolo[1,5-a]pyridine in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this particular isomer. This document will summarize the available information, highlight the data gap, and provide relevant context on the related and more extensively studied isomer, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, to offer valuable insights for researchers working with this class of compounds. Furthermore, this guide will present general experimental protocols for solubility determination and explore the broader context of pyrazolo[1,5-a]pyridine derivatives in medicinal chemistry.

Introduction to this compound

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The dichloro-substituted derivative, this compound, is of particular interest due to the potential for functionalization at the chloro-positions, allowing for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. Understanding the solubility of this core intermediate is a critical first step in its application in drug discovery and development, impacting formulation, reaction conditions, and bioavailability.

Solubility Data: A Noteworthy Data Gap

Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents was found. This represents a significant data gap for researchers and chemists working with this compound.

In contrast, qualitative solubility information is available for the isomeric compound, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 42754-96-1). It is crucial to distinguish between these two isomers as their physical and chemical properties, including solubility, are expected to differ.

Table 1: Qualitative Solubility of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2][3]
MethanolSlightly Soluble[1][2][3]

It is imperative to reiterate that the data in Table 1 pertains to an isomer and should be used with caution as a potential indicator for the solubility of this compound. The difference in the arrangement of the nitrogen atoms and the fused ring system will influence the crystal lattice energy and the intermolecular interactions with solvents, leading to different solubility profiles.

Experimental Protocol for Solubility Determination

Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. A general and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid aspirating any solid particles, it is recommended to use a syringe filter (e.g., 0.22 µm PTFE filter).

  • Quantification of Solute:

    • Dilute the obtained aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account. The resulting value represents the solubility of the compound in the tested solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Filter supernatant (0.22 µm filter) B->C D Dilute aliquot C->D E Analyze by HPLC or LC-MS D->E F Determine solubility from concentration and dilution factor E->F

Figure 1. A generalized workflow for the experimental determination of solubility using the shake-flask method.

Synthesis and Signaling Pathways of Pyrazolo[1,5-a]pyrimidine Derivatives

While specific data on this compound is scarce, the broader family of pyrazolo[1,5-a]pyrimidine derivatives has been extensively explored, particularly in the context of kinase inhibition. These compounds are often synthesized to target specific signaling pathways implicated in diseases such as cancer and inflammatory disorders.

For instance, derivatives of the pyrazolo[1,5-a]pyrimidine core have been developed as potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ).[4] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.

G Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives PyrazoloPyrimidine->PI3K inhibit

Figure 2. A simplified diagram illustrating the PI3K signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.

The synthesis of such derivatives often involves the initial creation of a core pyrazolo[1,5-a]pyrimidine structure, which is then further modified. A general synthetic approach is outlined below.

G General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidines A Aminopyrazole C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Pyrazolo[1,5-a]pyrimidine Core C->D E Functionalization (e.g., Halogenation) D->E F Substituted Pyrazolo[1,5-a]pyrimidine E->F

Figure 3. A conceptual workflow for the synthesis of functionalized pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The solubility of this compound in organic solvents remains an uncharacterized but critical parameter for its use in synthetic and medicinal chemistry. This guide highlights the current lack of available data and provides a robust experimental protocol for its determination. While qualitative data for the isomer 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine may offer some preliminary insights, it is not a substitute for experimental verification for the [1,5-a]pyridine isomer. The broader importance of the pyrazolo[1,5-a]pyrimidine scaffold in targeting key signaling pathways, such as the PI3K pathway, underscores the need for a thorough understanding of the physicochemical properties of its derivatives to advance drug discovery efforts.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 4,6-Dichloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This technical guide focuses on the anticipated spectroscopic profile of 4,6-Dichloropyrazolo[1,5-a]pyridine and provides a detailed synthetic strategy, offering crucial insights for its synthesis and characterization.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following tables summarize the spectroscopic data of analogous substituted pyrazolo[1,5-a]pyridines and a structurally related dichloro-pyrazolo[1,5-a]pyrimidine. These analogs provide a basis for predicting the spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Representative Substituted Pyrazolo[1,5-a]pyridines

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
7-Amino-5-(4-chlorophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]DMSO-d₆1.18 (t, J = 7.2 Hz, 3H), 4.21 (q, J = 7.2 Hz, 2H), 7.28 (s, 1H), 7.49–7.51 (m, 3H), 7.63–7.66 (m, 4H), 7.95 (d, J = 8.4 Hz, 2H), 8.34 (s, 2H)
7-Amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]DMSO-d₆1.30 (t, J = 7.2 Hz, 3H), 2.60 (s, 3H), 4.27 (q, J = 7.2 Hz, 2H), 7.13 (s, 1H), 7.53 (d, J = 8.4 Hz, 2H), 7.74 (d, J = 8.4 Hz, 2H), 8.22 (s, 2H)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate [2]DMSO-d₆8.50 (s, 1H, H²), 7.08 (d, J = 0.9 Hz, 2H, H⁶), 4.27 (q, J = 7.1 Hz, 2H, C⁸′H₂), 2.69 (d, J = 0.9 Hz, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃), 1.30 (t, J = 7.1 Hz, 3H, C⁹′H₃)

Table 2: ¹³C NMR Data of Representative Substituted Pyrazolo[1,5-a]pyridines

CompoundSolventChemical Shifts (δ, ppm)
7-Amino-5-(4-chlorophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]DMSO-d₆14.0, 59.8, 75.6, 101.8, 104.4, 116.3, 127.6, 128.7, 129.2, 129.9, 130.3, 131.8, 134.0, 136.4, 142.0, 142.9, 148.2, 156.9, 162.4
7-Amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]DMSO-d₆14.2, 14.3, 59.6, 75.0, 102.3, 103.7, 116.4, 122.6, 130.5, 131.6, 136.8, 141.9, 142.2, 147.9, 155.9, 162.9
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate [2]DMSO-d₆162.29 (C⁵), 161.78 (C⁸=O), 147.00 (C³′), 146.59 (C⁷), 146.43 (C²H), 110.64 (C⁶H), 100.79 (C³), 59.33 (C⁸′H₂), 24.50 (5-CH₃), 16.53 (7-CH₃), 14.43 (C⁹′H₃)
Infrared (IR) Spectroscopy

Table 3: IR Data of Representative Substituted Pyrazolo[1,5-a]pyridines

CompoundMediumCharacteristic Absorption Bands (ν, cm⁻¹)
7-Amino-5-(4-chlorophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]KBr3435, 3307 (NH₂), 2218 (CN), 1714 (CO)
7-Amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]KBr3448, 3325 (NH₂), 2214 (CN), 1720 (CO)
2-Methyl-7-phenyl[1][3][4]triazolo[1,5-a]pyridine-8-carbonitrile [3]KBr2218 (CN)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Representative Substituted Pyrazolo[1,5-a]pyridines

CompoundIonization Modem/z (relative intensity, %)
7-Amino-5-(4-chlorophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]EI418 (M⁺ + 2, 30.58), 417 (M⁺ + 1, 22.89), 416 (M⁺, 100)
7-Amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]EI400 (M⁺ + 2, 96.33), 399 (M⁺ + 1, 19.98), 398 (M⁺, 100)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate [2]ESI220.2 [M + H]⁺

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several established methods, including the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes.[3] A plausible route to this compound would involve the synthesis of a di-chlorinated N-aminopyridinium ylide followed by cycloaddition.

General Experimental Protocol for the Synthesis of Pyrazolo[1,5-a]pyridines

A common and effective method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[3]

Step 1: Synthesis of N-amino-2-iminopyridine precursor The synthesis of the N-amino-2-iminopyridine precursor is a crucial initial step. These precursors can be prepared through various established methods in organic synthesis.

Step 2: Cyclocondensation Reaction A solution of the appropriate N-amino-2-imino-pyridine (1 equivalent) and a suitable 1,3-dicarbonyl compound (1 equivalent) in a high-boiling solvent such as ethanol is prepared. Acetic acid (approximately 6 equivalents) is added as a catalyst. The reaction mixture is then heated to a high temperature (e.g., 130°C) under an oxygen atmosphere for several hours (typically 18 hours).[3]

Step 3: Work-up and Purification Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired pyrazolo[1,5-a]pyridine derivative.

Proposed Synthetic Workflow for this compound

The following diagram illustrates a logical workflow for the synthesis of this compound, based on established synthetic strategies for related compounds.

G cluster_0 Synthesis of this compound A 2,5-Dichloropyridine B Amination (e.g., Hydroxylamine-O-sulfonic acid) A->B C 1-Amino-2,5-dichloropyridinium salt B->C D Deprotonation (Base) C->D E N-iminopyridinium ylide D->E F [3+2] Cycloaddition (with an alkyne, e.g., acetylene) E->F G This compound F->G

Caption: Proposed synthesis of this compound.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a robust framework for its study. The presented spectroscopic data of analogous compounds offer a reliable basis for the identification and characterization of the target molecule. Furthermore, the outlined synthetic protocol, based on well-established methodologies for the pyrazolo[1,5-a]pyridine scaffold, provides a clear and actionable path for its synthesis. This information is intended to empower researchers in their efforts to explore the chemistry and potential applications of this and related compounds.

References

An In-depth Technical Guide to Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine structural motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This privileged scaffold is featured in compounds with a wide array of biological activities, including antiviral, antimalarial, and antitubercular properties.[2] Notably, derivatives of this class have been developed as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3] The synthetic versatility of the pyrazolo[1,5-a]pyridine core allows for extensive structural modifications, making it an attractive framework for combinatorial library design and drug discovery.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted pyrazolo[1,5-a]pyridines, along with detailed experimental protocols relevant to their development.

Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyridine core is most commonly achieved through [3+2] cycloaddition reactions. This approach typically involves the reaction of an N-aminopyridine derivative, which acts as a 1,3-dipole, with a suitable dipolarophile such as an alkyne or a strained alkene.[4][5] Variations of this strategy, including catalyst-free, sonochemical, and cross-dehydrogenative coupling methods, have been developed to improve efficiency and expand the substrate scope.[5][6]

A prevalent synthetic route involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, such as β-ketoesters and β-diketones. This reaction, often promoted by acetic acid and an oxidant like molecular oxygen, proceeds via a cross-dehydrogenative coupling (CDC) mechanism to yield highly substituted pyrazolo[1,5-a]pyridines in good to excellent yields.[4][6]

Another key strategy is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[7] This method provides a direct route to functionalized pyrazolo[1,5-a]pyridines under mild conditions. Further functionalization of the core is often achieved through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse substituents at various positions, enabling extensive structure-activity relationship (SAR) studies.[8]

General Synthetic Workflow Diagram

Synthetic_Workflow Precursors Starting Materials (e.g., N-Aminopyridines, 1,3-Dicarbonyls) Cycloaddition [3+2] Cycloaddition or CDC Reaction Precursors->Cycloaddition Core Pyrazolo[1,5-a]pyridine Core Cycloaddition->Core Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Core->Coupling Final Substituted Analogues Coupling->Final Purification Purification & Characterization Final->Purification

Caption: General workflow for the synthesis and functionalization of pyrazolo[1,5-a]pyridines.

Biological Activities and Therapeutic Targets

Substituted pyrazolo[1,5-a]pyridines have demonstrated potent inhibitory activity against a range of protein kinases, making them promising candidates for cancer therapy. Key targets include Phosphoinositide 3-kinases (PI3K), Vascular Endothelial Growth Factor Receptor (VEGFR/KDR), and Cyclin-Dependent Kinase 9 (CDK9).

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[9][10][11] Several pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly the p110δ and p110γ isoforms, which are highly expressed in leukocytes and play roles in immune-mediated diseases and cancer.[8][9] Dual inhibition of these isoforms is an emerging strategy for cancer immunotherapy.

PI3K/AKT Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream Response Cell Growth, Survival, Proliferation Downstream->Response Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Kinase Inhibitory Activity Data

The following table summarizes the inhibitory activities of selected substituted pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives against various kinases. The data highlights the potency of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀ or GI₅₀)Reference
17 FLT3-ITD0.40.9 nM (MOLM-13 cells)[12]
19 FLT3-ITD0.41.1 nM (MOLM-13 cells)[12]
19 FLT3D835Y0.3-[12]
12d SRC1.640 nM (MDA-MB-231 cells, EC₅₀)[13]
12e SRC2.160 nM (MDA-MB-231 cells, EC₅₀)[13]
LDC067 CDK944-[14]
BAY1143572 CDK96Sub-micromolar (various cells)[15]
Compound 13 TrkA1-100 (range)-[16]
eCF506 SRC< 1-[13]

Note: The table includes data from the closely related pyrazolo[1,5-a]pyrimidine scaffold, which is often studied alongside the pyridine core and shares similar kinase-inhibiting properties.[3][12][13][14][15][16][17]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds, several key structural features have been identified:

  • Hinge-Binding Motif: The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core are essential for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the natural ligand, ATP.[3][13][17]

  • Substitutions at C3 and C6 (or C5/C7 for pyrimidines): Modifications at these positions are critical for modulating potency and selectivity. For instance, in a series of KDR inhibitors, a 3-thienyl group at the 6-position and a 4-methoxyphenyl group at the 3-position were found to be optimal for potency.

  • Role of Specific Moieties: The addition of a morpholine group has been shown to improve selectivity by reducing off-target effects.[16] In SRC inhibitors, a tertiary amino group on a piperidinyl ring was found to be essential for activity.[13]

  • Conformational Reinforcement: For some inhibitors, ortho-substituents on an aniline moiety attached to the core can pre-organize the molecule into a conformation required for kinase recognition, decreasing the entropic penalty of binding and thus increasing affinity.[17]

Drug Discovery and Optimization Workflow

SAR_Workflow start Hit Identification (Screening) synthesis Analogue Synthesis (Chemical Modification) start->synthesis bio_eval Biological Evaluation (Potency, Selectivity) synthesis->bio_eval sar SAR Analysis (Identify Key Moieties) bio_eval->sar sar->synthesis Iterative Cycle lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Iterative cycle of drug discovery and lead optimization for pyrazolo[1,5-a]pyridines.

Experimental Protocols

General Synthesis of Substituted Pyrazolo[1,5-a]pyridines via CDC Reaction[6]

This protocol describes a general method for the synthesis of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (Compound 4a).

Materials:

  • 1-amino-2-imino-pyridine derivative (e.g., 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile) (3 mmol)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (3 mmol)

  • Ethanol (10 mL)

  • Acetic acid (1.08 g, 6 equiv)

  • Oxygen (balloon or atmosphere)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a round-bottom flask, add the 1-amino-2-imino-pyridine derivative (3 mmol), the 1,3-dicarbonyl compound (3 mmol), ethanol (10 mL), and acetic acid (1.08 g).

  • Equip the flask with a condenser and an oxygen-filled balloon.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, collect it by filtration.

  • Wash the collected solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyridine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).[6]

Characterization Data for a Representative Compound (4a): [6]

  • Appearance: Yellow-white crystals

  • Yield: 94%

  • Melting Point: 228–229 °C

  • IR (KBr, cm⁻¹): 3454, 3325 (NH₂), 2216 (CN), 1701 (C=O)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H)

  • HRMS (EI): m/z calcd. for C₁₈H₁₆N₄O₂ (M⁺) 320.1273, found 320.1268 (Note: slight discrepancy in original paper's text vs. calculated value)

General Kinase Inhibition Assay (ADP-Glo™ Format)[18][19]

This protocol provides a general framework for measuring the inhibitory effect of a compound on a target kinase (e.g., PI3K, KDR, CDK9) using a luminescent ADP-detection method.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2/KDR)

  • Kinase-specific substrate (e.g., Poly-Glu,Tyr 4:1 for KDR)[1]

  • ATP solution

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[18]

  • Test inhibitor (dissolved in DMSO, serially diluted)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well or 96-well microplates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the 1x Kinase Buffer and dilute the kinase and substrate/ATP mix to their final working concentrations in this buffer.

  • Inhibitor Plating: Add test inhibitor solution to the assay plate wells. Typically, 0.5-5 µL of serially diluted inhibitor is added. For control wells, add an equivalent volume of DMSO-containing buffer (vehicle control).

  • Kinase Reaction Initiation: Initiate the reaction by adding the kinase and the substrate/ATP mixture to the wells. The final reaction volume is typically 5-50 µL.

  • Incubation: Shake the plate gently and incubate at the optimal temperature (e.g., 30°C or room temperature) for a defined period (e.g., 45-60 minutes).

  • ADP Detection (Step 1 - ATP Depletion): Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2 - ADP to ATP Conversion & Luminescence): Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-45 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from "blank" wells with no kinase). Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-Dichloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 4,6-Dichloropyrazolo[1,5-a]pyridine in various palladium-catalyzed cross-coupling reactions. The pyrazolo[1,5-a]pyridine scaffold is a significant motif in medicinal chemistry, appearing in a range of biologically active compounds. The ability to selectively functionalize the 4 and 6 positions of the dichlorinated starting material through robust and versatile cross-coupling methodologies is crucial for the synthesis of novel derivatives for drug discovery and development.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The protocols outlined below are based on established methodologies for analogous dihaloheteroaromatic systems and serve as a guide for the development of specific reaction conditions for this compound.

Regioselectivity in Cross-Coupling Reactions

In dihalogenated N-heterocycles, the regioselectivity of palladium-catalyzed cross-coupling reactions is often influenced by the electronic and steric environment of the carbon-halogen bonds. For 2,4-dichloropyrimidines, a related heterocyclic system, Suzuki-Miyaura coupling typically occurs preferentially at the C4 position. This preference is attributed to the higher electrophilicity of the C4 position. It is anticipated that this compound will exhibit similar reactivity, with initial coupling favored at the C4 position. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.

Application Note:

Suzuki-Miyaura coupling of this compound can be performed in a stepwise manner to first introduce an aryl or heteroaryl group at the more reactive C4 position, followed by a second coupling at the C6 position to generate unsymmetrical 4,6-disubstituted products. One-pot double Suzuki coupling procedures have also been developed for related dichloropyrimidines, offering an efficient route to symmetrically or asymmetrically diarylated products.

Experimental Protocol: Monofunctionalization at C4

A representative protocol for the regioselective Suzuki-Miyaura coupling at the C4 position of a dihalopyrimidine is described below.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.5-5 mol%)

  • K₂CO₃ (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Microwave reactor or conventional heating setup

Procedure:

  • To a microwave vial, add this compound (1 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.005-0.05 mmol), and K₂CO₃ (2-3 mmol).

  • Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes). Reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-6-chloropyrazolo[1,5-a]pyridine derivative.

Quantitative Data for Suzuki-Miyaura Coupling of Dichloropyrimidines (Model System)
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10024h75
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O120 (MW)15 min95
33-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O120 (MW)15 min88

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Application Note:

This reaction is valuable for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyridine core, which can serve as versatile handles for further transformations or as key structural elements in target molecules. Similar to the Suzuki coupling, regioselective Sonogashira coupling is expected to occur at the C4 position.

Experimental Protocol:

The following is a general procedure for the Sonogashira coupling of a dihalo-heteroaromatic compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and CuI (0.01-0.03 mmol).

  • Add the solvent (e.g., 5 mL of THF) and the base (e.g., 2 mL of triethylamine).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling of Dihalo-2-pyrone (Model System)
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(dba)₂ (5) / PPh₃ (20)CuI (10)Et₃NTHFRT85 (at C6)
21-HexynePd(dba)₂ (5) / PPh₃ (20)CuI (10)Et₃NTHFRT78 (at C6)
3TrimethylsilylacetylenePd(dba)₂ (5) / PPh₃ (20)CuI (10)Et₃NTHFRT90 (at C6)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.

Application Note:

This reaction allows for the introduction of a wide range of primary and secondary amines at the 4- and 6-positions of the pyrazolo[1,5-a]pyridine core, which is a common strategy in the synthesis of bioactive molecules. The choice of ligand is critical for the success of this reaction.

Experimental Protocol:

A general protocol for the Buchwald-Hartwig amination of a dihalo-heterocycle is provided below.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound (1 mmol) and the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the residue by column chromatography to yield the aminated product.

Quantitative Data for Buchwald-Hartwig Amination of 2-bromo-estrone derivatives (Model System)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂ (10)X-Phos (10)NaOt-BuToluene100 (MW)92
2MorpholinePd(OAc)₂ (10)X-Phos (10)NaOt-BuToluene100 (MW)85
3BenzylaminePd(OAc)₂ (10)X-Phos (10)NaOt-BuToluene100 (MW)88

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

G Figure 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition R-X Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex L_nPd(II)(R)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation R'-M Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate L_nPd(II)(R)(R') Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Figure 2: Experimental Workflow for Palladium-Catalyzed Cross-Coupling Start Start Reagent_Prep Prepare Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base, Solvent Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating Heat Reaction Mixture (Conventional or Microwave) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Application Notes and Protocols: 4,6-Dichloropyrazolo[1,5-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and central nervous system (CNS) agents. The di-chloro substituted derivative, 4,6-Dichloropyrazolo[1,5-a]pyridine, represents a versatile starting material for the synthesis of diverse compound libraries for drug discovery. The two chlorine atoms at positions 4 and 6 serve as reactive handles for the introduction of various substituents through cross-coupling and nucleophilic substitution reactions, enabling the exploration of the chemical space around this core to optimize biological activity, selectivity, and pharmacokinetic properties.

While direct biological activity of this compound is not extensively documented, its primary application lies in its role as a key building block for the synthesis of potent inhibitors of various protein kinases, which are crucial regulators in cellular signaling and are frequently dysregulated in diseases like cancer.

Key Applications in Medicinal Chemistry

The this compound scaffold is a valuable precursor for the development of a range of therapeutic agents, with a primary focus on kinase inhibitors. The strategic placement of the chlorine atoms allows for differential functionalization to probe the different pockets of the ATP-binding site of kinases.

Synthesis of Kinase Inhibitors

The pyrazolo[1,5-a]pyridine core acts as a bioisostere of purine and can effectively occupy the ATP-binding pocket of kinases, making it an excellent scaffold for designing kinase inhibitors. The chloro-substituents on this compound can be readily displaced to introduce functionalities that interact with the hinge region, solvent-exposed regions, and the hydrophobic pocket of the kinase.

  • Hinge-Binding Moieties: The nitrogen atoms within the pyrazolo[1,5-a]pyridine core can form crucial hydrogen bond interactions with the kinase hinge region.

  • Solvent-Front Moieties: The substituent at the 4-position is often directed towards the solvent-exposed region, allowing for the introduction of polar groups to improve solubility and pharmacokinetic properties.

  • Hydrophobic Pocket Moieties: The substituent at the 6-position can be tailored to fit into the hydrophobic pocket of the kinase, enhancing potency and selectivity.

A notable example of a drug containing the pyrazolo[1,5-a]pyridine core is Selpercatinib , a potent and selective RET kinase inhibitor approved for the treatment of certain types of cancers. This highlights the potential of this scaffold in developing targeted therapies.

Generation of Compound Libraries for High-Throughput Screening

The reactivity of the two chlorine atoms allows for the parallel synthesis of large libraries of pyrazolo[1,5-a]pyridine derivatives. By employing a variety of boronic acids, amines, alcohols, and other nucleophiles, a diverse set of compounds can be generated for screening against a panel of biological targets.

Data Presentation: Potential for Derivative Synthesis

The following table summarizes the potential for generating diverse derivatives from this compound through common cross-coupling and substitution reactions.

PositionReaction TypeReagent ClassPotential Substituents
4 or 6Suzuki CouplingAryl/Heteroaryl Boronic AcidsPhenyl, Pyridyl, Thienyl, etc.
4 or 6Buchwald-Hartwig AminationPrimary/Secondary AminesAnilines, Alkylamines, Piperazines
4 or 6Nucleophilic Aromatic SubstitutionAlkoxides, ThiolatesMethoxy, Ethoxy, Phenylthio
4 or 6Sonogashira CouplingTerminal AlkynesPhenylethynyl, Trimethylsilylethynyl
4 or 6Stille CouplingOrganostannanesVinyl, Aryl, Heteroaryl

Experimental Protocols

The following are representative, detailed methodologies for the functionalization of this compound. These protocols are based on established procedures for similar heterocyclic systems and may require optimization for this specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position

Objective: To introduce an aryl or heteroaryl substituent at the 6-position of the pyrazolo[1,5-a]pyridine core.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equivalents)

  • 1,4-Dioxane

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and toluene (e.g., 3:1 v/v).

  • Add the degassed 2M aqueous Na₂CO₃ solution (3 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the 4-chloro-6-aryl/heteroaryl-pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination at the 4-Position

Objective: To introduce a primary or secondary amine at the 4-position of a 6-substituted-4-chloropyrazolo[1,5-a]pyridine.

Materials:

  • 4-Chloro-6-substituted-pyrazolo[1,5-a]pyridine

  • Primary or Secondary Amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2 equivalents)

  • Anhydrous Toluene or Dioxane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add 4-chloro-6-substituted-pyrazolo[1,5-a]pyridine (1 equivalent), the desired amine (1.5 equivalents), and NaOtBu (2 equivalents).

  • In a separate vial, prepare the catalyst pre-mixture by adding Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) to anhydrous toluene or dioxane. Stir for 10 minutes under an inert atmosphere.

  • Add the catalyst pre-mixture to the Schlenk tube containing the reactants.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 4-amino-6-substituted-pyrazolo[1,5-a]pyridine derivative.

Mandatory Visualizations

The following diagrams illustrate the synthetic utility of this compound in generating a library of compounds for medicinal chemistry applications.

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_products Diverse Scaffolds cluster_final Further Functionalization & Screening start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald nas Nucleophilic Aromatic Substitution (Nu-H, Base) start->nas sono Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sono prod1 4-Chloro-6-Aryl-Pyrazolo[1,5-a]pyridine suzuki->prod1 prod2 4-Amino-6-Chloro-Pyrazolo[1,5-a]pyridine buchwald->prod2 prod3 4-Alkoxy-6-Chloro-Pyrazolo[1,5-a]pyridine nas->prod3 prod4 4-Chloro-6-Alkynyl-Pyrazolo[1,5-a]pyridine sono->prod4 final_lib Compound Library for Biological Screening prod1->final_lib prod2->final_lib prod3->final_lib prod4->final_lib

Caption: Synthetic utility of this compound.

G start This compound step1 Suzuki Coupling (Aryl Boronic Acid 1) start->step1 intermediate1 4-Chloro-6-Aryl-Pyrazolo[1,5-a]pyridine step1->intermediate1 step2 Buchwald-Hartwig Amination (Amine 1) intermediate1->step2 step3 Nucleophilic Aromatic Substitution (Alkoxide 1) intermediate1->step3 final1 4-Amino-6-Aryl-Pyrazolo[1,5-a]pyridine (Final Product A) step2->final1 final2 4-Alkoxy-6-Aryl-Pyrazolo[1,5-a]pyridine (Final Product B) step3->final2

Caption: Stepwise functionalization workflow.

Application Notes and Protocols for 4,6-Dichloropyrazolo[1,5-a]pyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] Its structural resemblance to purine enables it to function as an effective hinge-binding core, occupying the ATP-binding pocket of various kinases.[1] The 4,6-dichloro-substituted variant of this scaffold represents a versatile starting point for the synthesis of diverse kinase inhibitor libraries. The two chlorine atoms at positions 4 and 6 serve as reactive handles for the introduction of various substituents through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While specific examples of kinase inhibitors based on the 4,6-dichloropyrazolo[1,5-a]pyridine scaffold are not extensively documented in publicly available literature, its potential can be inferred from the numerous inhibitors developed from the closely related pyrazolo[1,5-a]pyrimidine and other substituted pyrazolo[1,5-a]pyridine cores.

The Role of the Dichloro- Substitution

The 4,6-dichloro substitution pattern on the pyrazolo[1,5-a]pyridine core offers a strategic advantage in medicinal chemistry. The chlorine atoms can be selectively displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of analogs for structure-activity relationship (SAR) studies. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase. For instance, in the related 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold, the 6-chloro group can be selectively replaced at room temperature, while substitution at the 4-chloro position often requires higher temperatures, enabling sequential functionalization.[2]

Potential Kinase Targets

Based on the activity of inhibitors containing the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, derivatives of this compound could potentially target a range of kinases implicated in cancer and other diseases. These include, but are not limited to:

  • Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR)[3]

    • Vascular Endothelial Growth Factor Receptor (VEGFR), such as KDR[4][5]

    • Tropomyosin receptor kinases (TrkA, TrkB, TrkC)[6]

    • c-Met[7]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs), such as CDK9[8]

    • p38 Mitogen-Activated Protein Kinase[9]

    • Phosphoinositide 3-Kinases (PI3Ks), particularly the δ and γ isoforms[10][11][12]

    • Pim-1 kinase[13]

Data Presentation: Kinase Inhibitory Activity of Related Scaffolds

The following tables summarize the quantitative data for representative kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds to illustrate the potential of this class of compounds.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (GI% or IC50)Reference
3g KDR19--[4]
Compound 9b EGFR8.4MCF-762.5% GI[3]
Lead Compound 18b CDK9Potent (not specified)--[8]
CPL302253 (54) PI3Kδ2.8--[11]
Compound 8 TrkA1.7--[6]
Compound 9 TrkA1.7--[6]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (EC50 or IC50)Reference
20e (IHMT-PI3K-315) PI3Kγ4.0-0.028 µM (p-AKT S473)[10]
20e (IHMT-PI3K-315) PI3Kδ9.1-0.013 µM (p-AKT S473)[10]

Experimental Protocols

General Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold

A common method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[14]

Protocol 1: Synthesis of Substituted Pyrazolo[1,5-a]pyridines

  • Reaction Setup: To a solution of N-amino-2-iminopyridine (1.0 mmol) in acetic acid (5 mL), add the desired 1,3-dicarbonyl compound (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) under an atmosphere of oxygen (e.g., using a balloon) for a designated time (e.g., 12-24 hours).

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Kinase Inhibition Assay Protocol (General)

A widely used method to determine the in vitro potency of a kinase inhibitor is a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following a kinase reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagents: Kinase, substrate, ATP, kinase buffer, and the test compound (dissolved in DMSO).

  • Reaction Preparation: In a 96-well plate, add the kinase, substrate, and buffer.

  • Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay Protocol

The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines using assays like the MTT or SRB assay.

Protocol 3: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start This compound reaction Nucleophilic Substitution / Cross-Coupling start->reaction library Library of Analogs reaction->library characterization Characterization (NMR, MS, etc.) library->characterization invitro In Vitro Kinase Assay characterization->invitro cellular Cellular Assays (Proliferation, etc.) characterization->cellular sar SAR Analysis invitro->sar cellular->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction

Caption: A typical workflow for developing kinase inhibitors.

EGFR_pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Employing 4,6-Dichloropyrazolo[1,5-a]pyridine in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The strategic placement of functional groups on this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties. 4,6-Dichloropyrazolo[1,5-a]pyridine serves as a versatile and highly reactive starting material for the synthesis of diverse libraries of novel heterocyclic compounds. The two chlorine atoms at the 4- and 6-positions provide reactive handles for sequential or differential functionalization through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine core, making it an invaluable tool in medicinal chemistry and drug discovery.

Core Reactivity and Synthetic Strategies

The chlorine atoms at the C4 and C6 positions of the pyrazolo[1,5-a]pyridine ring are susceptible to displacement by a variety of nucleophiles and can participate in cross-coupling reactions. The reactivity of these positions can be influenced by steric and electronic factors, sometimes allowing for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution. The chlorine atoms at the 4- and 6-positions can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. Generally, the C4 position is more activated towards nucleophilic attack than the C6 position. This differential reactivity can be exploited for the sequential introduction of different substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents are also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives. Suzuki-Miyaura coupling is particularly effective for introducing aryl and heteroaryl moieties, which are common features in bioactive molecules.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Monoselective Nucleophilic Aromatic Substitution with an Amine

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or dioxane, add the amine (1.1 eq) and DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-chloropyrazolo[1,5-a]pyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol details the palladium-catalyzed coupling of a boronic acid to the C6-position of a 4-functionalized-6-chloropyrazolo[1,5-a]pyridine.

Materials:

  • 4-Substituted-6-chloropyrazolo[1,5-a]pyridine (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)

  • 2 M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 4-substituted-6-chloropyrazolo[1,5-a]pyridine (1.0 eq), boronic acid (1.5 eq), and palladium catalyst (0.05 eq).

  • Add the dioxane/water mixture and the 2 M Na₂CO₃ solution.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction to 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 4,6-disubstituted pyrazolo[1,5-a]pyridine.

Data Presentation

The following tables summarize representative yields for the synthesis of various pyrazolo[1,5-a]pyridine derivatives based on the protocols described above.

Table 1: Monoselective SNAr at the C4-Position

EntryAmine NucleophileProductYield (%)
1Morpholine4-(Morpholin-4-yl)-6-chloropyrazolo[1,5-a]pyridine85
2Piperidine4-(Piperidin-1-yl)-6-chloropyrazolo[1,5-a]pyridine82
3Aniline4-(Phenylamino)-6-chloropyrazolo[1,5-a]pyridine75
4Benzylamine4-(Benzylamino)-6-chloropyrazolo[1,5-a]pyridine88

Table 2: Suzuki-Miyaura Coupling at the C6-Position of 4-(Morpholin-4-yl)-6-chloropyrazolo[1,5-a]pyridine

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-(Morpholin-4-yl)-6-phenylpyrazolo[1,5-a]pyridine78
24-Methoxyphenylboronic acid4-(Morpholin-4-yl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine81
3Pyridine-3-boronic acid4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrazolo[1,5-a]pyridine65
4Thiophene-2-boronic acid4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrazolo[1,5-a]pyridine72

Visualizations

The following diagrams illustrate the synthetic workflow and potential applications in kinase inhibitor design.

experimental_workflow start This compound intermediate 4-Amino-6-chloro- pyrazolo[1,5-a]pyridine start->intermediate SNAr Reaction (Protocol 1) final_product 4-Amino-6-aryl- pyrazolo[1,5-a]pyridine Library intermediate->final_product Suzuki Coupling (Protocol 2)

Caption: Synthetic workflow for the diversification of this compound.

signaling_pathway ATP ATP Kinase Target Kinase (e.g., PI3K, CDK) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->Kinase Inhibition

Caption: General mechanism of action for pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloropyrazolo[1,5-a]pyridine. This versatile scaffold is of significant interest in medicinal chemistry, and the ability to selectively functionalize it is crucial for the development of novel therapeutic agents. While a specific protocol for this exact substrate is not widely published, this guide is based on established principles of SNAr reactions on analogous heterocyclic systems, such as dichloropyrimidines and other pyrazolo[1,5-a]pyrimidine derivatives.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly for the modification of electron-deficient aromatic and heteroaromatic rings. The pyrazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds. The presence of two chlorine atoms on the 4 and 6 positions of the pyrazolo[1,5-a]pyridine ring system offers opportunities for selective functionalization with various nucleophiles, enabling the synthesis of diverse compound libraries for drug discovery.

The reactivity of the chlorine atoms at the C4 and C6 positions is influenced by the electron-withdrawing nature of the pyridine nitrogen and the pyrazole ring. In general, nucleophilic attack is favored at positions that can effectively stabilize the negative charge in the intermediate Meisenheimer complex, typically at positions ortho or para to a ring nitrogen atom.[1] Therefore, both C4 and C6 are activated towards SNAr. The regioselectivity of the substitution can be influenced by the nature of the nucleophile, reaction conditions, and the presence of other substituents on the heterocyclic core.

General Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex Substrate->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Monosubstituted Product Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocol: General Procedure for Monosubstitution

This protocol provides a general starting point for the monosubstitution of this compound with amine nucleophiles. Optimization of the base, solvent, temperature, and reaction time may be necessary for different nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, 1.0 - 1.2 equivalents)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMA, NMP, or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath with temperature control

  • TLC plates and developing chamber

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, Na2SO4, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

  • Add the base (e.g., K2CO3, 2-3 equivalents) to the solution.

  • Add the nucleophile (1.0 - 1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired monosubstituted product.

Data Presentation: Examples of SNAr on Related Heterocycles

While specific data for this compound is limited in the public domain, the following table summarizes representative yields from SNAr reactions on a similar 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine core, which can serve as a useful reference.[2]

NucleophileProductYield (%)
Morpholine4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94

Note: The selectivity of this reaction is reported to be at the 7-position of the pyrazolo[1,5-a]pyrimidine core.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.

experimental_workflow A Reaction Setup (Substrate, Solvent, Base) B Addition of Nucleophile A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D Upon Completion E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Experimental workflow for SNAr reaction.

Considerations for Regioselectivity

The regioselectivity of nucleophilic attack (C4 vs. C6) on this compound is a critical aspect to consider. While a definitive prediction without experimental data is challenging, insights can be drawn from related systems:

  • Electronic Effects: The position that can better stabilize the negative charge of the Meisenheimer intermediate will be more reactive. This is influenced by the proximity to the electron-withdrawing nitrogen atoms of the fused ring system.

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position.

  • Reaction Conditions: Temperature, solvent, and the nature of the base can sometimes influence the regiochemical outcome of the reaction.

It is recommended to perform careful characterization of the product(s) using techniques such as 1D and 2D NMR spectroscopy to unambiguously determine the site of substitution.

Conclusion

This application note provides a foundational protocol for the nucleophilic aromatic substitution on this compound. Researchers and drug development professionals can use this guide as a starting point for the synthesis of novel derivatives. It is important to note that the reaction conditions may require optimization for different nucleophiles to achieve the desired product with good yield and selectivity. Careful analysis of the reaction products is essential to confirm the regiochemistry of the substitution.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4,6-Dichloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with significant biological activities, including kinase inhibition, antiviral, and anticancer properties. The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrazolo[1,5-a]pyridine core.

This document provides detailed experimental procedures for the selective mono- and di-arylation of 4,6-dichloropyrazolo[1,5-a]pyridine via Suzuki coupling. The protocols outlined below are based on established methodologies for structurally related dihaloheterocycles and provide a robust starting point for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyridines.

Regioselectivity in Suzuki Coupling of this compound

The presence of two chlorine atoms at the 4- and 6-positions of the pyrazolo[1,5-a]pyridine ring presents a regioselectivity challenge. Based on studies of similar dihalogenated aza-heterocycles, the reactivity of the two positions can be influenced by factors such as the palladium catalyst, ligand, and reaction conditions. In many instances, the C4-position is more activated towards oxidative addition of the palladium catalyst, potentially allowing for selective mono-arylation at this site under controlled conditions.

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol aims for the selective substitution at the C4-position, yielding 4-aryl-6-chloropyrazolo[1,5-a]pyridine.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

  • Stir the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-aryl-6-chloropyrazolo[1,5-a]pyridine product.

Protocol 2: Di-arylation of this compound

This protocol is designed for the substitution of both chlorine atoms to yield a 4,6-diarylpyrazolo[1,5-a]pyridine.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a condenser, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Flush the flask with an inert gas.

  • Add toluene and water in a 5:1 ratio (e.g., 10 mL of toluene and 2 mL of water).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 4,6-diarylpyrazolo[1,5-a]pyridine.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of dihalo-aza-heterocycles, which can be used as a reference for expected outcomes with this compound.

Table 1: Representative Yields for Mono-arylation of Dihalo-aza-heterocycles

EntryDihalo-substrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,4-DichloropyridinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O80122-Chloro-4-phenylpyridine75
24,6-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10084-Chloro-6-(4-methoxyphenyl)pyrimidine82
32,6-Dichloropyridine3-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane100162-Chloro-6-(3-tolyl)pyridine68

Table 2: Representative Yields for Di-arylation of Dihalo-aza-heterocycles

EntryDihalo-substrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O90242,4-Diphenylpyrimidine85
22,6-Dichloropyridine4-Fluorophenylboronic acidPd₂(dba)₃/XPhos (2)K₃PO₄Toluene110182,6-Bis(4-fluorophenyl)pyridine78
34,6-DichloropyrimidineNaphthylboronic acidPd(dppf)Cl₂ (4)Cs₂CO₃Dioxane100204,6-Dinaphthylpyrimidine72

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm solvent Add Solvents inert_atm->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup (Extraction & Washing) monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Characterize Product (NMR, MS) purification->product

Caption: General workflow for the Suzuki coupling of this compound.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic start This compound (Starting Material) suzuki Suzuki Coupling (Introduction of Aryl Groups) start->suzuki library Library of Arylated Pyrazolo[1,5-a]pyridines suzuki->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->suzuki Iterative Synthesis lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Application Notes and Protocols for the Derivatization of 4,6-Dichloropyrazolo[1,5-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dichloropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural and electronic properties, combined with the presence of two reactive chlorine atoms, allow for selective functionalization to explore a wide chemical space and optimize biological activity. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on key reactions utilized in drug discovery programs.

Introduction to the this compound Scaffold

The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic system that has been identified as a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors, central nervous system agents, and anti-infective drugs. The presence of chlorine atoms at the 4- and 6-positions provides strategic handles for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. The differential reactivity of these two positions can often be exploited to achieve regioselective derivatization, further expanding the accessible chemical space.

Key Derivatization Strategies

Two of the most powerful and widely employed methods for the derivatization of this compound are the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This method is instrumental in building complex molecular architectures and exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of the scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the fused pyrazole, facilitates the displacement of the chloro substituents by various nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, and sulfur-containing functional groups, which can form key interactions with biological targets. The regioselectivity of SNAr on dichlorinated pyridines can be influenced by the reaction conditions and the nature of the nucleophile.[1][2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol describes a typical procedure for the regioselective Suzuki-Miyaura cross-coupling reaction, preferentially targeting the 6-position of the this compound scaffold.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-6-arylpyrazolo[1,5-a]pyridine.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the nucleophilic aromatic substitution of one of the chlorine atoms with a primary or secondary amine. The regioselectivity can be temperature-dependent, with lower temperatures often favoring substitution at the more reactive position.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the amine (1.5 mmol).

  • Add the base, either potassium carbonate (2.0 mmol) or DIPEA (2.0 mmol).

  • Add the solvent (DMF or DMSO, 5 mL).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding amino-substituted pyrazolo[1,5-a]pyridine.

Data Presentation

The following table summarizes hypothetical but representative biological activity data for derivatives of this compound against a panel of kinases, illustrating the potential of this scaffold in identifying potent and selective inhibitors.

Compound ID R¹ (at C4) R² (at C6) Kinase Target IC₅₀ (nM)
1 ClPhenylKinase A150
2 Cl4-MethoxyphenylKinase A75
3 Cl3-PyridylKinase A50
4 ClPhenylKinase B>1000
5 MorpholinoPhenylKinase A25
6 MorpholinoPhenylKinase C500
7 Anilino4-FluorophenylKinase A10
8 Anilino4-FluorophenylKinase B800

Visualizations

The following diagrams illustrate the key derivatization workflows and the underlying logic of the substitution reactions.

Derivatization_Workflow start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki R-B(OH)2, Pd catalyst snar Nucleophilic Aromatic Substitution start->snar Nu-H, Base product1 4-Chloro-6-Aryl/Heteroaryl -pyrazolo[1,5-a]pyridine suzuki->product1 product2 4-Chloro-6-Nu- pyrazolo[1,5-a]pyridine OR 4-Nu-6-Chloro- pyrazolo[1,5-a]pyridine snar->product2

Caption: General workflow for the derivatization of this compound.

SNAr_Regioselectivity start This compound c4_attack Nucleophilic attack at C4 start->c4_attack Nu:⁻ c6_attack Nucleophilic attack at C6 start->c6_attack Nu:⁻ intermediate1 Meisenheimer Complex (C4 adduct) c4_attack->intermediate1 intermediate2 Meisenheimer Complex (C6 adduct) c6_attack->intermediate2 product1 4-Substituted Product intermediate1->product1 Loss of Cl⁻ product2 6-Substituted Product intermediate2->product2 Loss of Cl⁻

Caption: Regioselectivity in nucleophilic aromatic substitution on the pyrazolo[1,5-a]pyridine core.

Conclusion

The this compound scaffold provides a robust and versatile starting point for the synthesis of diverse compound libraries in drug discovery. The application of modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, allows for the systematic exploration of structure-activity relationships. The protocols and data presented herein serve as a guide for researchers to effectively utilize this promising scaffold in the pursuit of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloropyrazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4,6-Dichloropyrazolo[1,5-a]pyridine. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges and improve reaction yields.

Proposed Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process: a cyclocondensation reaction to form the dihydroxy intermediate, followed by a chlorination reaction.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-4,6-diol

This step involves the cyclocondensation of a suitable 3-aminopyrazole with a malonic acid derivative.

  • Reactants: 3-Aminopyrazole and Diethyl Malonate

  • Reagents: Sodium Ethoxide (NaOEt) in Ethanol

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add 3-aminopyrazole with stirring.

    • Add diethyl malonate dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TCC).

    • After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain Pyrazolo[1,5-a]pyridine-4,6-diol.

Step 2: Synthesis of this compound

The dihydroxy intermediate is then chlorinated to yield the final product.

  • Reactant: Pyrazolo[1,5-a]pyridine-4,6-diol

  • Reagent: Phosphorus Oxychloride (POCl₃)

  • Procedure:

    • Carefully add Pyrazolo[1,5-a]pyridine-4,6-diol to an excess of phosphorus oxychloride with cooling.

    • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

    • Heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data on Analogous Reactions

The following table summarizes reaction conditions and yields for the synthesis of structurally similar pyrazolo[1,5-a]pyrimidine derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialsReactionReagents & ConditionsYield (%)
5-Amino-3-methylpyrazole, Diethyl malonateCyclocondensationEtONa, reflux, 24 h89
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolChlorinationPOCl₃, reflux, 24 h61
N-amino-2-imino-pyridine, Ethyl acetoacetateCyclocondensationAcetic acid, O₂, 130 °C, 18 h94

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Frequently Asked Questions

  • Q1: What is the most critical step for achieving a high yield in the cyclocondensation reaction?

    • A1: The most critical step is ensuring anhydrous conditions and the use of a strong base like sodium ethoxide to facilitate the initial nucleophilic attack and subsequent cyclization. The purity of the starting 3-aminopyrazole is also crucial.

  • Q2: I am observing a low yield in the chlorination step. What are the possible reasons?

    • A2: Low yields in the chlorination step can be due to several factors:

      • Incomplete reaction: The reaction may require a longer reflux time or a higher temperature. Ensure the complete consumption of the dihydroxy intermediate by TLC monitoring.

      • Degradation of the product: The product might be sensitive to prolonged heating or harsh acidic conditions during workup. Minimize the time the product is in contact with the acidic aqueous phase.

      • Insufficient POCl₃: While an excess is generally used, an insufficient amount will lead to incomplete conversion.

      • Hydrolysis during workup: The chlorinated product can hydrolyze back to the diol if the quenching and neutralization steps are not performed efficiently and at low temperatures.

  • Q3: The purification of the final product by column chromatography is proving difficult. Are there any suggestions?

    • A3: If you are facing difficulties with column chromatography, consider the following:

      • Solvent system: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often gives good separation.

      • Pre-adsorption: Pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution.

      • Alternative purification methods: If column chromatography is still challenging, consider recrystallization from a suitable solvent system.

  • Q4: Can I use a different chlorinating agent instead of POCl₃?

    • A4: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst could potentially be used. However, reaction conditions would need to be re-optimized, and side reactions might occur. It is recommended to start with the well-established POCl₃ protocol.

  • Q5: Are there any specific safety precautions I should take during this synthesis?

    • A5: Yes, several safety precautions are essential:

      • Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat). The quenching of excess POCl₃ is highly exothermic and should be done slowly and with extreme caution by adding the reaction mixture to ice.

      • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis cyclocondensation Step 1: Cyclocondensation start->cyclocondensation low_yield1 Low Yield in Step 1? cyclocondensation->low_yield1 chlorination Step 2: Chlorination low_yield2 Low Yield in Step 2? chlorination->low_yield2 purification Purification purification_issue Purification Difficulty? purification->purification_issue end Successful Synthesis low_yield1->chlorination No check_reagents1 Check Reagent Purity & Anhydrous Conditions low_yield1->check_reagents1 Yes check_reagents1->cyclocondensation optimize_time_temp1 Optimize Reaction Time & Temperature low_yield2->purification No check_reagents2 Ensure Excess POCl3 & Catalyst low_yield2->check_reagents2 Yes optimize_time_temp2 Optimize Reflux Time low_yield2->optimize_time_temp2 If still low workup_issue Check Workup Procedure (Quenching & Neutralization) low_yield2->workup_issue Consider check_reagents2->chlorination optimize_time_temp2->chlorination workup_issue->chlorination purification_issue->end No optimize_column Optimize Column Chromatography purification_issue->optimize_column Yes try_recrystallization Try Recrystallization purification_issue->try_recrystallization If column fails optimize_column->purification try_recrystallization->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Scaling Up Pyrazolopyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of pyrazolopyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of pyrazolopyridine reactions, providing potential causes and recommended solutions.

Issue 1: Low Yield or Incomplete Reaction upon Scale-Up

  • Question: We developed a high-yield pyrazolopyridine synthesis at the lab scale (1-5 g), but upon scaling up to 100 g, the yield has dropped significantly, and we observe a large amount of starting material. What are the potential causes and solutions?

  • Answer:

    Several factors can contribute to decreased yield during scale-up. Here are some common causes and troubleshooting steps:

    • Insufficient Mixing: In larger reaction vessels, inefficient stirring can lead to poor mixing of reagents and localized temperature gradients. This is a critical factor to consider when moving from a small flask to a large reactor.[1]

      • Solution: Ensure the stirring mechanism (e.g., overhead stirrer, impeller design) is adequate for the vessel size and viscosity of the reaction mixture. Consider using multiple impellers or a baffle system to improve mixing.

    • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the scale increases, which can lead to difficulties in maintaining the optimal reaction temperature.[1] Exothermic or endothermic reactions are particularly sensitive to this.

      • Solution: Monitor the internal reaction temperature closely. Use a reactor with a jacketed cooling/heating system. For highly exothermic reactions, consider a semi-batch or continuous flow process where reagents are added portion-wise to control the temperature.

    • Reagent Addition Rate: The rate of addition of a reagent that was added "all at once" at the lab scale may need to be carefully controlled at a larger scale to manage heat generation and side reactions.

      • Solution: Develop a controlled addition profile for critical reagents. This can be guided by in-situ monitoring of the reaction progress.

    • Solubility Issues: The solubility of reagents and intermediates can change with concentration and temperature, potentially leading to precipitation and incomplete reaction at a larger scale.

      • Solution: Re-evaluate the solvent system at the intended scale-up concentration. It may be necessary to increase the solvent volume or use a co-solvent to maintain homogeneity.

    Troubleshooting Workflow for Low Yield

    G A Low Yield on Scale-Up B Check Mixing Efficiency A->B C Monitor Internal Temperature A->C D Control Reagent Addition A->D E Assess Solubility A->E F Optimize Stirring/Baffles B->F G Implement Jacketed Reactor C->G H Develop Addition Profile D->H I Adjust Solvent System E->I J Improved Yield F->J G->J H->J I->J

    Troubleshooting workflow for addressing low reaction yields during scale-up.

Issue 2: Formation of Regioisomers and Other Impurities

  • Question: Our pyrazolopyridine synthesis produces a single, clean product at the lab scale. However, on a larger scale, we are observing the formation of regioisomers and other impurities that are difficult to separate. Why is this happening and how can we prevent it?

  • Answer:

    The formation of isomers and impurities during scale-up often points to changes in reaction kinetics and conditions.

    • Temperature Gradients: As mentioned previously, poor heat transfer can create localized "hot spots" in the reactor where the temperature is significantly higher than the set point. These hot spots can provide the activation energy for alternative reaction pathways, leading to the formation of undesired isomers or byproducts.

      • Solution: Improve mixing and temperature control. Consider using a flow chemistry setup for better thermal management.[2]

    • Changes in Reaction Stoichiometry: Inaccurate measurement or localized concentration differences of reactants due to poor mixing can alter the effective stoichiometry in different parts of the reactor, favoring side reactions.

      • Solution: Ensure accurate and calibrated dosing of all reagents. Controlled, slow addition of a key reagent into a well-stirred mixture can help maintain a more uniform stoichiometry throughout the reaction.

    • Prolonged Reaction Times: Sometimes, reactions are run longer at scale to ensure completion, which can lead to the degradation of the desired product or the formation of rearrangement products.

      • Solution: Monitor the reaction progress using in-situ analytical techniques (e.g., HPLC, UPLC) to determine the optimal reaction endpoint and avoid unnecessary heating or stirring.

    Table 1: Comparison of Reaction Conditions and Outcomes at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g) - ProblematicPilot Scale (100 g) - Optimized
Reagent Addition All at onceAll at onceSlow addition over 1 hour
Temperature Control Oil bathJacketed reactor (setpoint)Jacketed reactor (internal probe)
Observed Purity >98%85% (with 10% regioisomer)>97%
Yield 90%65%88%

Issue 3: Challenges in Product Isolation and Purification

  • Question: We use column chromatography for purification at the lab scale, but this is not feasible for the multi-kilogram scale we are targeting. What are some scalable alternatives for purifying our pyrazolopyridine product?

  • Answer:

    Transitioning from chromatographic purification to a more scalable method is a common challenge in process development.[3][4]

    • Crystallization/Recrystallization: This is one of the most effective and scalable methods for purifying solid products.

      • Protocol: Conduct a thorough solvent screening to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.

    • Slurry and Wash: If the product precipitates out of the reaction mixture as a solid, it can be isolated by filtration and then washed with appropriate solvents to remove impurities.

      • Protocol: The choice of wash solvent is critical. It should be a solvent in which the desired product is poorly soluble, but the impurities are highly soluble.

    • Liquid-Liquid Extraction: This is a powerful technique for removing impurities with different solubility characteristics.

      • Protocol: Develop a robust extraction procedure, carefully selecting the solvents and pH conditions to maximize the partitioning of the product into one phase and the impurities into another.

    • Polymorphism: Be aware that different crystallization conditions can lead to different crystal forms (polymorphs) of your product, which can have different physical properties.[5]

      • Solution: Characterize the solid form obtained under different crystallization conditions to ensure consistency.

    Purification Strategy Workflow

    G A Purification Challenge at Scale B Investigate Crystallization A->B C Optimize Slurry/Wash A->C D Develop Liquid-Liquid Extraction A->D E Solvent Screening B->E F Select Wash Solvents C->F G Determine Optimal pH/Solvents D->G H Identify Polymorphs E->H I Scalable Purification Protocol F->I G->I H->I

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for pyrazolopyridines, and how does the choice of strategy impact scale-up?

A1: The two main retrosynthetic approaches for pyrazolopyridines involve either forming the pyridine ring onto a pre-existing pyrazole core or constructing the pyrazole ring onto a pyridine scaffold. [6][7]The choice of strategy can significantly impact scale-up:

  • Pyridine Ring Annulation: This is a common approach. However, it can sometimes involve unstable intermediates or require protecting groups, which adds steps and cost at a larger scale. [7]* Pyrazole Ring Annulation: This can be an efficient method, especially when starting from readily available functionalized pyridines. [8][9]One-pot procedures combining steps like azo-coupling, deacylation, and cyclization can be advantageous for scale-up due to operational simplicity. [8][9][10]* Multicomponent Reactions (MCRs): These are highly desirable for large-scale synthesis as they combine three or more reactants in a single step, which improves atom economy and reduces waste. [11][12] Q2: Are there specific reaction conditions that are generally more favorable for scaling up pyrazolopyridine synthesis?

A2: Yes, certain conditions are more amenable to large-scale production:

  • Milder Reaction Conditions: Reactions that proceed at or near room temperature are generally easier and safer to scale up than those requiring very high temperatures or cryogenic conditions. [7][13]* Solvent Selection: Using greener, less hazardous solvents is crucial for large-scale operations. Water or ethanol are often preferred over chlorinated solvents. [6]Some reactions can even be performed solvent-free. [6]* Catalyst Choice: Heterogeneous catalysts that can be easily filtered and potentially reused are often more suitable for scale-up than homogeneous catalysts that require complex workup procedures for removal. [11][13]Catalyst-free reactions are even more ideal. [14][15] Table 2: Comparison of Different Synthetic Approaches for Scale-Up

ApproachAdvantages for Scale-UpPotential Challenges for Scale-Up
One-Pot Reactions Reduced unit operations, less waste, operational simplicity. [8][9][10]Can be difficult to monitor and control multiple reaction steps in a single pot.
Multicomponent Reactions High atom economy, experimental simplicity, fewer steps. [11]Optimization can be complex with multiple variables.
Flow Chemistry Excellent heat and mass transfer, improved safety, potential for automation. [2]Requires specialized equipment, potential for clogging with solids.
Sonication Can increase reaction rates and yields, potentially reducing reaction times. [14][15]Scalability of ultrasonic equipment can be a concern.

Q3: How can we minimize the use of hazardous reagents often employed in pyrazolopyridine synthesis, such as phosphorus pentasulfide or anhydrous hydrazine, during scale-up?

A3: Replacing hazardous reagents is a key goal in process development for safety and environmental reasons. [3]* Alternative Chemistry: Investigate alternative synthetic routes that avoid these reagents. For example, instead of converting a lactam to a thiolactam with phosphorus pentasulfide, an alternative might be to convert the lactam to an imidate intermediate. [3]* Safer Reagent Forms: If a hazardous reagent is unavoidable, consider using a safer, more stable form. For instance, using hydrazine hydrate instead of anhydrous hydrazine where possible.

  • Process Controls: For unavoidable hazardous reagents, implement robust engineering controls such as closed systems and dedicated scrubbers to handle off-gassing and waste streams.

Q4: What are some key process analytical technologies (PAT) that can be implemented to better understand and control pyrazolopyridine reactions during scale-up?

A4: PAT tools provide real-time data on a reaction, which is invaluable for control and optimization during scale-up. [5]* In-situ Infrared (IR) or Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing insights into reaction kinetics and helping to identify the optimal endpoint.

  • Automated HPLC/UPLC: Automated sampling and analysis can provide detailed information on the purity profile of the reaction mixture over time.

  • Particle Size Analyzers: For crystallization processes, these tools can monitor the crystal size distribution in real-time, helping to ensure consistent particle characteristics. [5] This technical support center provides a starting point for addressing common challenges in the scale-up of pyrazolopyridine reactions. For more specific issues, consulting the primary literature and seeking expert advice is always recommended.

References

Technical Support Center: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below pertains to the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine . Initial searches for "4,6-Dichloropyrazolo[1,5-a]pyridine" did not yield relevant synthetic routes, suggesting a possible misnomer. The pyrazolo[3,4-d]pyrimidine core is a common and well-documented structural analog.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine?

A1: Two primary routes are commonly employed:

  • Route A: Starting from 2,4,6-trichloropyrimidine-5-carbaldehyde and hydrazine monohydrate.[1]

  • Route B: A two-step process beginning with the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, followed by chlorination.[2]

Q2: I am seeing an unexpected peak in my crude NMR. What could it be?

A2: Unexpected peaks can arise from several sources, including unreacted starting materials, reaction intermediates, or byproducts. Common byproducts can include monochlorinated species, hydrolyzed intermediates, or isomers depending on the reaction conditions. Please refer to the Troubleshooting Guide below for a more detailed breakdown of potential byproducts and their identification.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: The temperature, solvent, or base used may not be optimal for the reaction.

  • Product degradation: The product may be unstable under the reaction or workup conditions.

  • Inefficient purification: Product may be lost during the purification step. Review your chromatography or recrystallization procedure.

Troubleshooting Guide: Identification of Byproducts

The formation of byproducts is a common challenge in heterocyclic synthesis. Below is a guide to identifying potential impurities in the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Potential Byproducts in Synthesis Route A (from 2,4,6-trichloropyrimidine-5-carbaldehyde)

This reaction involves the condensation of a hydrazine with a carbonyl group and subsequent cyclization.

  • Unreacted 2,4,6-trichloropyrimidine-5-carbaldehyde: This is a common impurity if the reaction does not go to completion. It can be identified by its characteristic aldehyde proton peak in the 1H NMR spectrum.

  • Monochlorinated Pyrazolopyrimidine: Incomplete chlorination during the synthesis of the starting material or subsequent side reactions can lead to a monochlorinated analog. This would be evident in the mass spectrum as a peak at M-34 (loss of Cl, gain of H) compared to the desired product.

  • Hydrolyzed Intermediate: If water is present in the reaction, the chloropyrimidine starting material can hydrolyze to a hydroxypyrimidine.

Potential Byproducts in Synthesis Route B (from 5-amino-1H-pyrazole-4-carboxamide)

This two-step synthesis involves a cyclization followed by a chlorination step.

  • 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (Unchlorinated Intermediate): Incomplete chlorination with POCl3 is a primary cause of this impurity.[2] This intermediate is significantly more polar than the dichlorinated product and will have a very different retention time in reverse-phase HPLC.

  • Monochloro-hydroxypyrazolopyrimidine: Partial chlorination can lead to a byproduct where only one of the hydroxyl groups is replaced by a chlorine atom. This will result in a mass spectrum peak intermediate between the starting diol and the final product.

Data Presentation: Summary of Potential Byproducts

Byproduct Name Potential Route of Formation Molecular Weight ( g/mol ) Key Analytical Signature (1H NMR, MS)
2,4,6-trichloropyrimidine-5-carbaldehydeRoute A: Incomplete reaction211.41Distinct aldehyde proton signal in 1H NMR (~10 ppm).
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-olRoute B: Incomplete chlorination170.56MS peak at m/z 171 [M+H]+. Broader OH peak in 1H NMR.
1H-pyrazolo[3,4-d]pyrimidine-4,6-diolRoute B: Incomplete chlorination152.11MS peak at m/z 153 [M+H]+. Absence of chlorine isotope pattern.

Note: The analytical signatures are predicted and may vary based on the specific analytical conditions.

Experimental Protocols

Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (Route A)[1]

To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (19.0 g, 90 mmol) in methanol (300 mL) at 0 °C, a solution of hydrazine monohydrate (4.8 mL) in methanol (80 mL) is added dropwise. This is followed by the dropwise addition of triethylamine (13 mL) in methanol (80 mL) at the same temperature. The reaction mixture is stirred at 0 °C for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield the product.

Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (Route B)[2]

Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol A mixture of 5-amino-1H-pyrazole-4-carboxamide (5 g, 39.6 mmol) and urea (23.6 g, 393.7 mmol) is heated at 190 °C for 2 hours. After cooling, the solid is treated with 10% KOH solution, followed by acidification with dilute hydrochloric acid to pH 4-5. The resulting white solid is collected by filtration.

Step 2: Chlorination The 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is refluxed with phosphorus oxychloride (POCl3) at 110 °C for 4 hours. After the reaction, the mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford the final product.

Visualizations

Synthesis_Byproducts Start 2,4,6-Trichloropyrimidine- 5-carbaldehyde + Hydrazine Intermediate Cyclization Intermediate Start->Intermediate Reaction Conditions Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Hydrolyzed Hydrolyzed Byproduct Start->Hydrolyzed Presence of Water Product 4,6-Dichloropyrazolo- [1,5-a]pyridine Intermediate->Product Complete Cyclization Monochloro Monochloro Byproduct Intermediate->Monochloro Incomplete Chlorination Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze Crude by TLC Start->TLC MultipleSpots Multiple Spots Observed? TLC->MultipleSpots LCMS Characterize by LC-MS MultipleSpots->LCMS Yes NMR Analyze by 1H NMR MultipleSpots->NMR Yes Optimize Optimize Reaction Conditions MultipleSpots->Optimize No (Single Spot, Low Yield) Identify Identify Byproducts (Refer to Table) LCMS->Identify NMR->Identify Identify->Optimize Purify Improve Purification Strategy Identify->Purify

References

optimizing reaction conditions for dichloropyrazolopyridine functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing palladium-catalyzed cross-coupling reactions for the functionalization of dichloropyrazolopyridines. The guidance is based on established principles for dichlorinated N-heterocycles and should be adapted and optimized for specific substrates and reaction goals.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on a dichloropyrazolopyridine is typically more reactive in a cross-coupling reaction?

A1: In many N-heterocycles, halides adjacent to the nitrogen atom (α-position) are conventionally more reactive in palladium-catalyzed cross-couplings due to electronic effects. However, the regioselectivity is highly dependent on the specific isomer of dichloropyrazolopyridine, the chosen catalyst, ligand, and reaction conditions. For some dichloropyridines, sterically hindered ligands have been shown to favor reaction at the C4 position over the C2 position.[1] It is crucial to determine the regioselectivity for your specific substrate, often through careful analysis of pilot reactions.

Q2: What are the most common cross-coupling reactions used for functionalizing dichloropyrazolopyridines?

A2: The most common and versatile methods are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters) and the Buchwald-Hartwig amination (for C-N bond formation with amines).[2][3] These reactions are widely used in drug discovery and materials science for their broad functional group tolerance.

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical for success, influencing reactivity, selectivity, and reaction scope.

  • For Suzuki Coupling: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common. For challenging substrates like aryl chlorides, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are often required to promote the difficult oxidative addition step.[1]

  • For Buchwald-Hartwig Amination: Similar palladium sources are used. The choice of ligand often depends on the amine coupling partner. Bidentate phosphine ligands like BINAP and DPEPhos were early developments, while modern bulky, electron-rich monophosphine ligands (e.g., BrettPhos, RuPhos) offer broader scope and milder reaction conditions.[3][4]

Q4: What are common side reactions, and how can I minimize them?

A4: Common side reactions include:

  • Homocoupling: Of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions). This can often be minimized by ensuring an inert atmosphere (degassing solvents and using nitrogen or argon) and carefully controlling the reaction temperature.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is often promoted by excess base or water. Using anhydrous solvents and a carefully chosen base can mitigate this.[5][6]

  • Di-substitution: Reaction at both chlorine sites. To favor mono-substitution, use a 1:1 stoichiometry of the coupling partners, lower the reaction temperature, and shorten the reaction time.

  • Hydrodehalogenation: Replacement of a chlorine atom with hydrogen. This can be caused by certain palladium catalysts or impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst.• Use a fresh source of palladium catalyst. Consider using a pre-catalyst which is often more stable. • Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[7][8]
2. Inefficient oxidative addition (especially for C-Cl bonds).• Switch to a more electron-rich and sterically hindered ligand (e.g., a Buchwald ligand or an NHC ligand).[1] • Increase the reaction temperature.
3. Poor choice of base or solvent.• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). The base strength can significantly impact the reaction. • Ensure the solvent is anhydrous and appropriate for the reaction temperature (e.g., dioxane, toluene, DMF).[7][9]
Low Yield of Desired Product 1. Competing side reactions (homocoupling, protodeboronation).• Thoroughly degas all solvents and reagents before use. • Use fresh, high-purity boronic acid. • For Suzuki reactions, consider using a boronate ester (e.g., pinacol ester) which can be more stable.
2. Incomplete reaction.• Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal time.
3. Product degradation.• If the product is unstable at high temperatures, try to find a more active catalyst system that works at a lower temperature.
Formation of Di-substituted Byproduct 1. Reaction conditions are too harsh.• Lower the reaction temperature. • Reduce the reaction time.
2. Incorrect stoichiometry.• Use a 1:1 or slight excess of the dichloropyrazolopyridine relative to the coupling partner to favor mono-functionalization.
Poor Regioselectivity 1. Ligand does not provide sufficient steric or electronic control.• For reactions on substrates like 2,4-dichloropyridine, a very sterically hindered NHC ligand like IPr or SIPr can promote selectivity for the C4 position.[1] • Screen a panel of different ligands to find one that favors the desired isomer.
2. Reaction temperature is too high.• Lowering the temperature can sometimes enhance the kinetic selectivity between the two chlorine positions.

Data on Reaction Conditions

The optimal conditions are highly substrate-dependent. The tables below provide representative starting points for optimization based on analogous systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1 (C4-Selective on Dichloropyridine)[1]Condition 2 (General, Ligand-Free)[2]
Palladium Source (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (precatalyst)Pd(OAc)₂
Ligand SIPr (as part of precatalyst)None
Base K₃PO₄Na₂CO₃
Solvent DioxaneH₂O / DMF
Temperature Room Temperature to 60 °C60 °C
Atmosphere Inert (Argon or Nitrogen)Air
Notes Highly selective for the C4 position on 2,4-dichloropyridines.Simpler setup, but may have lower yields and selectivity for challenging substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition 1 (General)[10]Condition 2 (Alternative Ligand System)
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃
Ligand XPhos or other Buchwald ligandsBINAP or DPEPhos[3]
Base KOtBu or Cs₂CO₃NaOtBu
Solvent Toluene or DioxaneToluene
Temperature 80 - 110 °C100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Notes Modern bulky monophosphine ligands often provide higher yields and broader scope.Bidentate ligands can also be effective, particularly for less sterically hindered amines.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the dichloropyrazolopyridine (1.0 eq), the boronic acid or ester (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if not using a pre-catalyst) and add the appropriate amount to the reaction mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination Screening Reaction
  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the dichloropyrazolopyridine (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.2 eq).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 eq) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification reagents 1. Add Solids (Substrate, Base, etc.) purge 2. Purge with Inert Gas reagents->purge solvents 3. Add Solvents & Liquid Reagents purge->solvents catalyst 4. Add Catalyst / Ligand Solution solvents->catalyst heat 5. Heat to Reaction Temp catalyst->heat monitor 6. Monitor by TLC / LC-MS heat->monitor workup 7. Quench & Extract monitor->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product Troubleshooting_Logic start Low Yield or No Reaction sm_consumed Is Starting Material Consumed? start->sm_consumed no_conversion_action Action: - Increase Temperature - Change Ligand/Catalyst - Check Reagent Quality sm_consumed->no_conversion_action No side_products Complex Mixture of Side Products? sm_consumed->side_products Yes side_products_action Action: - Lower Temperature - Degas Solvents Thoroughly - Check Stoichiometry side_products->side_products_action Yes clean_low_yield_action Action: - Increase Reaction Time - Increase Catalyst Loading - Check for Product Loss during Work-up side_products->clean_low_yield_action No, Clean but Low Yield

References

Technical Support Center: Troubleshooting Suzuki-Miyaura and Buchwald-Hartwig Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed or underperforming Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The following sections are organized in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

My Suzuki-Miyaura/Buchwald-Hartwig reaction is not working (low or no yield). What are the first things I should check?

When a cross-coupling reaction fails, a systematic approach to troubleshooting is crucial. Before delving into extensive optimization, verify the following fundamental aspects of your experimental setup:

  • Inert Atmosphere: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents were adequately degassed.[2][3] The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and the homocoupling of boronic acids in Suzuki reactions.[4]

  • Reagent Quality: Verify the purity and integrity of your starting materials, catalyst, ligand, and base. Boronic acids, in particular, can degrade over time, a common issue being protodeboronation.[4] Palladium catalysts, especially those not in the form of air-stable pre-catalysts, can be sensitive to air and moisture.

  • Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Many cross-coupling reactions require heating to proceed efficiently, especially with less reactive substrates like aryl chlorides.[2]

What are the most common side reactions in Suzuki-Miyaura coupling, and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[4] It is often accelerated in aqueous conditions and with certain heteroaryl boronic acids.[4] To mitigate this, you can try using less harsh reaction conditions, a more stable boronate ester (e.g., pinacol esters), or minimizing the amount of water in the reaction.[5]

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or Pd(II) species.[4] Thoroughly degassing the reaction mixture is the most effective way to prevent this.[4] Using a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species can also be beneficial.[5]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be a significant side reaction, and its likelihood may be influenced by the choice of catalyst and reaction conditions.

My Buchwald-Hartwig amination is giving a low yield. What specific parameters should I investigate?

For Buchwald-Hartwig reactions, the interplay between the catalyst, ligand, base, and solvent is critical for success. Key areas to focus on for optimization include:

  • Catalyst and Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination and is highly dependent on the nature of the amine and aryl halide.[6][7] Sterically hindered substrates may require bulky electron-rich phosphine ligands.[8][9] For challenging couplings, screening a variety of ligands is often necessary.

  • Base Selection: The strength and solubility of the base are crucial.[6][10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[6][11] The physical properties of the base, such as particle size, can also impact the reaction rate.[6]

  • Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalytic species.[12][13] Common solvents include toluene, dioxane, and THF.[2][14] For aryl iodide substrates, using a less polar solvent like toluene can be advantageous to prevent the precipitation of iodide salts that can inhibit the catalyst.[15][16]

Troubleshooting Guides

Issue 1: No Reaction or Very Low Conversion

If you observe no product formation or very low conversion of your starting materials, a logical troubleshooting workflow can help identify the root cause.

G start No/Low Conversion check_inert Verify Inert Atmosphere (Degassing of Solvents/Reagents) start->check_inert check_reagents Confirm Reagent Quality (Catalyst, Ligand, Substrates, Base) check_inert->check_reagents If atmosphere is good check_temp Check Reaction Temperature check_reagents->check_temp If reagents are good optimize_catalyst Screen Different Catalysts/Ligands check_temp->optimize_catalyst If temperature is correct optimize_base Screen Different Bases (Strength and Solubility) optimize_catalyst->optimize_base If still no improvement optimize_solvent Screen Different Solvents optimize_base->optimize_solvent If still no improvement success Reaction Successful optimize_solvent->success If improvement is seen

Caption: Troubleshooting workflow for no/low conversion.
  • Setup: In an array of oven-dried reaction vials equipped with stir bars, add your aryl halide (1.0 equiv) and boronic acid/amine (1.2-1.5 equiv).

  • Catalyst/Ligand Addition: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and a panel of different ligands (4-5 mol %) to each vial. Ensure each vial contains a different ligand.

  • Base and Solvent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) to each vial, followed by the degassed solvent.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the conversion in each vial by LC-MS or GC-MS to identify the most effective ligand.

Issue 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired product. The following diagram illustrates a decision-making process for addressing common side reactions.

G start Side Product Formation identify_side_product Identify Side Product(s) (e.g., Homocoupling, Protodeboronation, Dehalogenation) start->identify_side_product homocoupling Homocoupling Observed identify_side_product->homocoupling protodeboronation Protodeboronation Observed identify_side_product->protodeboronation dehalogenation Dehalogenation Observed identify_side_product->dehalogenation improve_degassing Improve Degassing Technique homocoupling->improve_degassing Yes use_stable_boronate Use More Stable Boronate Ester (e.g., Pinacol) protodeboronation->use_stable_boronate Yes change_catalyst_ligand Change Catalyst/Ligand System dehalogenation->change_catalyst_ligand Yes success Side Products Minimized improve_degassing->success use_stable_boronate->success change_catalyst_ligand->success

Caption: Decision tree for addressing side product formation.

Data Presentation: Reaction Parameter Guidelines

The following tables provide a summary of commonly used components and conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions to aid in optimization.

Table 1: Common Bases for Cross-Coupling Reactions

BasepKa of Conjugate AcidCommon Applications & Notes
Sodium tert-butoxide (NaOtBu)~19Strong base, widely used in Buchwald-Hartwig aminations. Can be incompatible with base-sensitive functional groups.[6]
Lithium bis(trimethylsilyl)amide (LiHMDS)~26Very strong base, useful for deprotonating less acidic amines.[6]
Cesium carbonate (Cs₂CO₃)~10Weaker, soluble base. Good for substrates with base-sensitive functional groups.[6][11]
Potassium phosphate (K₃PO₄)~12.3Common, effective base for many Suzuki-Miyaura couplings. Often used with a small amount of water.[17][18]
Potassium carbonate (K₂CO₃)~10.3A standard, cost-effective base for Suzuki-Miyaura reactions.[19]

Table 2: General Reactivity of Aryl Halides

Aryl Halide/PseudohalideGeneral Reactivity OrderNotes
Aryl Iodide (Ar-I)I > OTf ≈ Br > ClGenerally the most reactive in oxidative addition.[2] However, the iodide formed can sometimes inhibit the catalyst in Buchwald-Hartwig reactions.[6][16]
Aryl Bromide (Ar-Br)I > OTf ≈ Br > ClA good balance of reactivity and stability. Widely used in both reaction types.[2]
Aryl Chloride (Ar-Cl)I > OTf ≈ Br > ClLess reactive, often requiring more electron-rich and bulky ligands and higher reaction temperatures.[2][4][7]
Aryl Triflate (Ar-OTf)I > OTf ≈ Br > ClHighly reactive, comparable to aryl bromides. A good alternative to halides.[2]

Table 3: Common Solvents for Cross-Coupling Reactions

SolventPolarityCommon Applications & Notes
TolueneNon-polarWidely used for both reactions. Good for preventing iodide inhibition in Buchwald-Hartwig reactions.[2][14][16]
1,4-DioxanePolar aproticA very common and effective solvent for a broad range of cross-coupling reactions.[2][14]
Tetrahydrofuran (THF)Polar aproticAnother frequently used ether-based solvent.[2][14]
N,N-Dimethylformamide (DMF)Polar aproticCan be effective, but its use should be approached with caution as it can decompose at high temperatures to generate dimethylamine, which can participate in the reaction.
Water (as a co-solvent)ProticOften used in Suzuki-Miyaura reactions with inorganic bases to aid in their solubility.[4]

References

preventing decomposition of 4,6-Dichloropyrazolo[1,5-A]pyridine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4,6-Dichloropyrazolo[1,5-a]pyridine during chemical reactions. The information is curated from available literature on related compounds and general principles of heterocyclic chemistry, providing a robust guide in the absence of extensive data on this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound during a reaction?

A1: Based on the reactivity of similar N-heterocyclic compounds, the primary factors leading to decomposition include:

  • High Temperatures: Prolonged heating can lead to thermal degradation.

  • Strong Nucleophiles: Aggressive nucleophiles may lead to unwanted side reactions or ring-opening.

  • Harsh pH Conditions: Strong acids or bases can catalyze hydrolysis of the chloro substituents or promote other decomposition pathways.

  • Presence of Water: Moisture can lead to the hydrolysis of the chloro groups, forming corresponding hydroxylated species.

  • Oxygen: For certain reactions, particularly those involving organometallics, the presence of oxygen can lead to oxidative degradation.

Q2: How can I monitor the stability of this compound during my reaction?

A2: Regular reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. On TLC, the appearance of new, often more polar, spots that are not the desired product can indicate decomposition. LC-MS can provide more definitive evidence by showing the mass of potential degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and light, which can contribute to degradation over time.

Q4: Are there any known incompatible reagents with this compound?

A4: While specific incompatibility data for this exact molecule is limited, based on the chemistry of similar chloropyridines, strong oxidizing agents and strong acids should be used with caution.[1] Reactions with highly reactive organometallic reagents should be carefully controlled to avoid side reactions.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Product with Evidence of Decomposition

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS.

  • Formation of a dark-colored reaction mixture or insoluble tar-like material.

  • Low recovery of starting material and product.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Reaction temperature is too high. - Run the reaction at a lower temperature. - Perform a temperature screen to find the optimal balance between reaction rate and stability.
Reaction time is too long. - Monitor the reaction closely and quench it as soon as the starting material is consumed. - A time-course study can help determine the optimal reaction time.
Base is too strong or concentration is too high. - Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaH or alkoxides). - Use the stoichiometric amount of base required for the reaction.
Presence of moisture or oxygen. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (Argon or Nitrogen).
Nucleophile is too reactive. - If applicable, use a protecting group to moderate the nucleophilicity. - Add the nucleophile slowly and at a low temperature.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield cluster_decomp Decomposition Mitigation cluster_inactive Reaction Optimization start Low Yield of Desired Product check_sm Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No decomp Decomposition Likely yes_sm->decomp inactive Reaction Not Proceeding no_sm->inactive lower_temp Lower Reaction Temperature decomp->lower_temp increase_temp Increase Temperature inactive->increase_temp milder_base Use Milder Base lower_temp->milder_base inert_atm Ensure Inert Atmosphere milder_base->inert_atm shorter_time Reduce Reaction Time inert_atm->shorter_time end Improved Yield shorter_time->end stronger_base Use Stronger Base increase_temp->stronger_base change_solvent Change Solvent/Catalyst stronger_base->change_solvent change_solvent->end

Caption: A decision tree to troubleshoot low reaction yields.

Issue 2: Formation of Hydrolysis Byproducts

Symptoms:

  • LC-MS analysis shows masses corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.

  • Product is more polar than expected on TLC.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Presence of water in solvents or reagents. - Use freshly distilled or commercially available anhydrous solvents. - Dry reagents that may be hygroscopic.
Use of aqueous bases or aqueous workup. - Use non-aqueous bases. - If an aqueous workup is necessary, perform it quickly and at a low temperature. Extract the product immediately into an organic solvent.
Atmospheric moisture. - Conduct the reaction under a dry, inert atmosphere (e.g., a nitrogen or argon balloon or in a glovebox).

Experimental Workflow to Minimize Hydrolysis

G Workflow to Minimize Hydrolysis start Start Reaction Setup dry_glassware Oven-dry all glassware start->dry_glassware anhydrous_solvents Use anhydrous solvents dry_glassware->anhydrous_solvents inert_atmosphere Assemble under inert atmosphere (Ar or N2) anhydrous_solvents->inert_atmosphere add_reagents Add reagents via syringe inert_atmosphere->add_reagents run_reaction Run reaction at optimal temperature add_reagents->run_reaction workup Quench and perform non-aqueous workup if possible run_reaction->workup end Isolate Product workup->end

Caption: A standard workflow for setting up reactions under anhydrous conditions.

Data Presentation: Reaction Conditions for Analogous Compounds

The following tables summarize successful reaction conditions for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions on structurally related dichlorinated N-heterocycles. These can serve as a starting point for optimizing reactions with this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Dichloro N-Heterocycles

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085N/A
5,7-Dichloropyrazolo[1,5-a]pyrimidinePd(PPh₃)₄Na₂CO₃DMEReflux60-72[2]
2,4-DichloroquinazolinePd₂(dba)₃ / X-PhosCs₂CO₃Toluene11090N/A
4,6-DichloropyrimidinePd(OAc)₂ / PPh₃K₃PO₄Dioxane10075-85N/A

Table 2: Nucleophilic Aromatic Substitution (SNAr) on Dichloro N-Heterocycles

SubstrateNucleophileBaseSolventTemp (°C)Yield (%)Reference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃AcetoneRT94[2]
2,4-DichloropyrimidineAnilineEt₃NEtOHReflux88N/A
2,4-DichloroquinazolineBenzylamineDIPEAMeCN8095[3]
2-ChloropyridineSodium Methoxide-MethanolRefluxHigh[4]

Note: "N/A" indicates that while these are common conditions for these transformations, a specific citation for the exact combination was not found in the initial search results but is based on established chemical literature.

Experimental Protocols

The following are example protocols for common reactions involving dichlorinated N-heterocycles, adapted for this compound to minimize decomposition.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., dioxane, toluene, or DME) via syringe. Degas the solution by bubbling with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF, DMSO, or MeCN).

  • Reagent Addition: Add the base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 equiv) followed by the slow addition of the nucleophile (1.0-1.2 equiv) at room temperature or a lower temperature if the reaction is exothermic.

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by crystallization or column chromatography.

By following these guidelines, researchers can significantly improve the success rate of their reactions involving this compound and minimize its decomposition.

References

Technical Support Center: Regioselectivity in Substitution Reactions of Dichloropyrazolopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in substitution reactions of dichloropyrazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrazolopyridines?

A1: The regioselectivity of SNAr reactions on dichloropyrazolopyridines is primarily governed by a combination of electronic and steric factors. The positions on the pyridine ring most activated towards nucleophilic attack are those ortho and para to the ring nitrogen, due to the nitrogen's electron-withdrawing nature. This generally makes the C4 and C6 positions of the pyrazolo[3,4-b]pyridine core and the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine core the most likely sites for substitution. The specific outcome depends on the interplay of the electron density at each chlorinated carbon, the steric hindrance around these positions, the nature of the incoming nucleophile, and the reaction conditions.

Q2: In 4,6-dichloropyrazolo[3,4-b]pyridines, which position is generally more reactive towards nucleophiles?

A2: In the 1H-pyrazolo[3,4-b]pyridine system, both the C4 and C6 positions are activated for nucleophilic attack. While direct comparative studies on 4,6-dichloropyrazolo[3,4-b]pyridines are not abundant in the provided search results, evidence suggests that substitution at the C6 position is readily achievable. For instance, 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been successfully used to synthesize a variety of 6-amino derivatives by reaction with aliphatic amines.[1] The relative reactivity of the C4 versus the C6 position can be influenced by the substituents on the pyrazole ring and the reaction conditions.

Q3: For 5,7-dichloropyrazolo[1,5-a]pyrimidines, is there a preferred site of substitution?

A3: Yes, for 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, the chlorine atom at the C7 position is significantly more reactive towards nucleophilic substitution. This allows for the selective synthesis of 7-substituted-5-chloropyrazolo[1,5-a]pyrimidines in high yield. This selectivity is attributed to the higher reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core.

Q4: How do reaction conditions affect the regioselectivity of these substitution reactions?

A4: Reaction conditions such as temperature, solvent, and the choice of base can influence the regioselectivity. For instance, in some cases, lower temperatures may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable product. The polarity of the solvent can affect the stability of the Meisenheimer intermediate formed during the SNAr reaction, potentially influencing the reaction pathway. The choice of base is also critical, as it can influence the nucleophilicity of the attacking species.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Possible Cause Troubleshooting Step
Similar reactivity of the two chlorine atoms. Modify the reaction temperature. A lower temperature may favor the kinetic product. Screen different solvents with varying polarities (e.g., THF, DMF, acetonitrile, toluene). The choice of solvent can influence the relative activation energies for attack at the different positions.
Steric hindrance from the nucleophile is not sufficient to differentiate between the two sites. If applicable, try a bulkier nucleophile. Increased steric hindrance may favor attack at the less hindered chlorine atom.
The chosen base is affecting the nucleophile's reactivity or the substrate's stability. Experiment with different bases (e.g., K2CO3, NaH, DIPEA). A weaker, non-nucleophilic base is often preferred to avoid side reactions.

Problem 2: The reaction is sluggish, or I am observing no reaction.

Possible Cause Troubleshooting Step
Insufficient activation of the pyrazolopyridine ring. If the pyrazolopyridine core has electron-donating groups, this can deactivate the ring towards nucleophilic attack. More forcing conditions (higher temperature, longer reaction time) may be required.
The nucleophile is not sufficiently reactive. Use a stronger nucleophile. For example, if an alcohol is not reacting, try converting it to its more nucleophilic alkoxide form using a suitable base. For amine nucleophiles, ensure the free base is available for reaction.
Poor solubility of starting materials. Choose a solvent in which all reactants are fully soluble at the reaction temperature.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the regioselective substitution on dichloropyrazolopyridines.

Table 1: Regioselective Substitution of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

NucleophileBaseSolventTemperatureProductYieldReference
MorpholineK2CO3-Room Temp4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94%

Table 2: Substitution on 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

NucleophileSolventTemperatureProductYieldReference
Morpholine-Heating3-Methyl-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile75%[1]
Allylamine-Heating6-(Allylamino)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile75%[1]

Experimental Protocols

Protocol 1: Selective Synthesis of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

This protocol is based on the selective substitution at the C7 position of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Morpholine

  • Potassium carbonate (K2CO3)

Procedure:

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent, add morpholine.

  • Add potassium carbonate to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine.

Protocol 2: Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives

This protocol describes the general procedure for the substitution of the C6-chloro group on a pyrazolo[3,4-b]pyridine core with various amines.[1]

Materials:

  • 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Aliphatic amine (e.g., morpholine, allylamine)

Procedure:

  • A mixture of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and an excess of the desired aliphatic amine is heated.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

regioselectivity_factors cluster_substrate Dichloropyrazolopyridine cluster_outcome Reaction Outcome S Substrate (e.g., 4,6-dichloro- or 5,7-dichloro-) E Electronic Effects (Position relative to N atoms) St Steric Hindrance (Substituents on ring) N Nucleophile (Size, Reactivity) C Reaction Conditions (Solvent, Temp, Base) P1 Monosubstituted Product 1 (e.g., C4/C5-substituted) E->P1 favors one position P2 Monosubstituted Product 2 (e.g., C6/C7-substituted) E->P2 Mix Mixture of Isomers E->Mix St->P1 hinders other position St->Mix N->P1 N->Mix C->P2 C->Mix

Caption: Factors influencing regioselectivity in SNAr reactions.

selective_substitution start 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine intermediate Selective attack at C7 (more reactive site) start->intermediate Nucleophile (e.g., Morpholine) product 7-Substituted-5-chloro- 2-methylpyrazolo[1,5-a]pyrimidine intermediate->product

Caption: Selective substitution on 5,7-dichloropyrazolo[1,5-a]pyrimidine.

References

Technical Support Center: Cross-Coupling of 4,6-Dichloropyrazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4,6-Dichloropyrazolo[1,5-A]pyridine. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings of this substrate are often attributed to catalyst poisoning or suboptimal reaction conditions. The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can coordinate to the palladium catalyst, leading to its deactivation. Other potential causes include:

  • Inadequate solvent or base: The choice of solvent and base is critical for this substrate.

  • Poor quality reagents: Boronic acids can degrade over time, and solvents must be anhydrous.

  • Substrate-related issues: The electronic properties of the boronic acid can influence reactivity.

Q2: I am observing significant amounts of byproducts in my Buchwald-Hartwig amination. How can I improve the selectivity?

A2: Byproduct formation in Buchwald-Hartwig aminations of this compound can arise from several factors. The selection of the correct ligand is paramount to prevent side reactions. Common byproducts and their causes include:

  • Hydrodehalogenation: The replacement of a chlorine atom with hydrogen, often due to moisture or catalyst decomposition.

  • Homocoupling of the amine: This can occur if the oxidative addition of the aryl halide is slow.

  • Double amination: If the reaction is run for too long or at too high a temperature, both chlorine atoms may be substituted.

Q3: Is catalyst poisoning a significant issue with the this compound scaffold?

A3: Yes, catalyst poisoning is a primary concern. The lone pairs of electrons on the nitrogen atoms of the pyrazolo[1,5-a]pyridine core can act as ligands, binding to the palladium center and inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

Q4: What are the best practices to minimize catalyst poisoning?

A4: To mitigate catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.

  • Use of Pre-catalysts: Utilizing well-defined pre-catalysts can ensure the active catalytic species is generated efficiently.

  • Reaction Conditions: Optimize the temperature, reaction time, and catalyst loading. Sometimes, a slightly higher catalyst loading may be necessary to compensate for some level of deactivation.

  • Slow Addition: In some cases, slow addition of the this compound substrate can help to maintain a low concentration in the reaction mixture, reducing the rate of catalyst poisoning.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst poisoning by the pyrazolo[1,5-a]pyridine nitrogen atoms.1. Switch to a bulky, electron-rich ligand such as XPhos or SPhos. 2. Use a pre-catalyst like XPhos Pd G2. 3. Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).
Ineffective base or solvent system.1. Ensure anhydrous conditions. 2. Use a stronger base such as Cs2CO3 or K3PO4. 3. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene) and water.
Decomposed boronic acid.1. Use freshly purchased or properly stored boronic acid. 2. Consider using the corresponding boronate ester, which can be more stable.
Mixture of Mono- and Di-substituted Products Reaction time is too long or temperature is too high.1. Monitor the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. 2. Reduce the reaction temperature.
Incorrect stoichiometry.1. Use a slight excess of the boronic acid (1.1-1.5 equivalents) for mono-substitution.
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
Low Conversion Catalyst inhibition by the amine or the substrate.1. Select a suitable ligand; for heteroaryl halides, biaryl phosphine ligands are often effective. 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 3. Ensure all reagents and solvents are scrupulously dry.
Sterically hindered amine.1. Increase the reaction temperature. 2. Use a more active catalyst system, potentially with a different palladium precursor and ligand.
Hydrodehalogenation as a Major Side Product Presence of water or other protic impurities.1. Use anhydrous solvents and reagents. 2. Degas the reaction mixture thoroughly.
Catalyst decomposition.1. Lower the reaction temperature. 2. Use a more stable pre-catalyst.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the synthesis of a related substituted pyrazolo[1,5-a]pyrimidine and serves as a starting point for the functionalization of this compound.

To a solution of 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine (1 equivalent) and indole-4-boronic acid pinacol ester (1.2 equivalents) in a mixture of dioxane and water (4:1) is added K2CO3 (3 equivalents). The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl2 (0.1 equivalents) is added, and the reaction mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

This is a general starting protocol that should be optimized for the specific amine and substrate.

An oven-dried Schlenk tube is charged with this compound (1 equivalent), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precursor (e.g., Pd2(dba)3, 1-2 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The amine (1.2 equivalents), a strong base (e.g., NaOtBu, 1.4 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualizations

Catalyst_Poisoning_Pathway cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Catalyst Poisoning Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Poisoned_Catalyst [Pd(0)L_n]-[Substrate] Pd0->Poisoned_Catalyst Coordination to Pyrazolo-N ArCl This compound ArCl->OxAdd ArCl->Poisoned_Catalyst PdII ArPd(II)ClL_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->Transmetalation ArPdR ArPd(II)RL_n Transmetalation->ArPdR Reductive_Elimination Reductive Elimination ArPdR->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product caption Fig. 1: Catalyst Poisoning vs. Catalytic Cycle

Fig. 1: Catalyst Poisoning vs. Catalytic Cycle This diagram illustrates the competition between the desired catalytic cycle and the catalyst poisoning pathway where the nitrogen-containing substrate deactivates the Pd(0) catalyst.

Troubleshooting_Logic Start Low Yield in Cross-Coupling Check_Catalyst Is Catalyst Poisoning Suspected? Start->Check_Catalyst Change_Ligand Use Bulky/Electron-Rich Ligand (e.g., XPhos, NHC) Check_Catalyst->Change_Ligand Yes Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Success Improved Yield Increase_Loading->Success Optimize_Base Optimize Base (e.g., Cs2CO3, K3PO4, NaOtBu) Check_Conditions->Optimize_Base No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Optimize_Solvent Optimize Solvent (Anhydrous, Degassed) Optimize_Base->Optimize_Solvent Optimize_Solvent->Success Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Fresh_Reagents No Check_Reagents->Success Yes Fresh_Reagents->Success

Fig. 2: Troubleshooting Workflow A logical workflow to diagnose and resolve issues of low yield in the cross-coupling of this compound.

workup procedures for reactions involving 4,6-Dichloropyrazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4,6-Dichloropyrazolo[1,5-a]pyridine

This technical support guide provides troubleshooting advice and frequently asked questions for researchers working with this compound. The procedures and recommendations provided are based on established protocols for structurally similar dichlorinated N-heterocyclic compounds, including pyrazolopyrimidines and dichloropyrimidines, due to the limited specific literature on this exact scaffold.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the workup of reactions involving this compound, particularly focusing on Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement. Therefore, the most common reactions are Nucleophilic Aromatic Substitution (SNAr) with nucleophiles like amines and alcohols, and Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form C-C bonds. The chlorine at position 4 is generally more reactive towards nucleophiles than the chlorine at position 6.

Q2: How can I selectively substitute only one of the chlorine atoms?

A2: Regioselective monosubstitution can often be achieved by controlling the reaction stoichiometry (using one equivalent of the nucleophile or coupling partner) and maintaining low reaction temperatures. The C4 position is typically more electrophilic and thus more reactive, allowing for selective substitution under carefully controlled conditions.

Q3: My reaction is sluggish or incomplete. What can I do?

A3: For SNAr reactions, ensure your nucleophile is sufficiently strong and consider using a stronger base or higher temperatures. For Suzuki reactions, catalyst deactivation can be an issue. Ensure you are using an appropriate ligand, a suitable base (e.g., K3PO4, Cs2CO3), and rigorously deoxygenated solvents. Adding a small amount of fresh catalyst may also help drive the reaction to completion.

Q4: I am observing the formation of a di-substituted by-product. How can I minimize this?

A4: To minimize di-substitution, use the nucleophile or boronic acid as the limiting reagent (typically 1.0-1.2 equivalents). Running the reaction at a lower temperature and for a shorter duration can also favor the mono-substituted product. Careful monitoring by TLC or LC-MS is crucial to stop the reaction once the desired product is maximized.

Troubleshooting Guide: Post-Reaction Workup

Issue 1: Emulsion formation during aqueous workup.

  • Possible Cause: Presence of polar organic solvents (like DMF or DMSO) and inorganic salts.

  • Troubleshooting Steps:

    • Add a saturated brine solution to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

    • Consider a different workup procedure, such as direct purification by column chromatography after solvent evaporation if the crude product is not too impure.

Issue 2: Difficulty in removing palladium catalyst residues.

  • Possible Cause: Palladium complexes can be soluble in the organic phase and co-elute with the product.

  • Troubleshooting Steps:

    • Wash the organic layer with an aqueous solution of a chelating agent like thiourea (5% solution) or 1M aqueous sodium thiosulfate.

    • Filter the crude product solution through a plug of silica gel or Celite® before concentration.

    • For stubborn cases, treatment with activated carbon in the organic solvent followed by filtration can be effective.

Issue 3: Product is water-soluble and is lost during aqueous extraction.

  • Possible Cause: The introduction of polar functional groups can increase the water solubility of the product.

  • Troubleshooting Steps:

    • Back-extract the aqueous layers multiple times with a more polar organic solvent like ethyl acetate or dichloromethane.

    • Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product in the aqueous phase.

    • If the product is sufficiently non-volatile, consider evaporating the aqueous layer and extracting the solid residue.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for analogous dichlorinated heterocyclic systems, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for SNAr Reactions on Dichloropyrimidine Scaffolds.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineEt3NEthanol80370-85
MorpholineK2CO3DMF100585-95
MethoxideNaHMethanol251>90
IndolineNaOHEthanol25175-88[1]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Dichloropyrimidine Scaffolds.

Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O8018-2270-90[2]
4-Methoxyphenylboronic acidPd(OAc)2 (5) / SPhos (10)Cs2CO3Toluene/H2O1001280-95
Thiophene-2-boronic acidPdCl2(dppf) (3)Na2CO3DME/H2O901665-80

Experimental Protocols

Protocol 1: General Procedure for Mono-amination (SNAr)

This protocol is adapted from procedures for the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[1]

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the amine nucleophile (1.0 mmol) and a base such as triethylamine (1.0 mmol).[1]

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 3 hours), allow the mixture to cool to room temperature.[1]

  • If a precipitate forms, isolate the solid by filtration. If no solid forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[2]

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol, 5 mol%), and a base like K3PO4 (2.0 mmol).[2]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1, 5 mL).[2]

  • Heat the reaction mixture to 80-100°C and stir vigorously for 18-22 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[2]

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification start Combine Reactants: - this compound - Nucleophile/Boronic Acid - Catalyst & Base (if needed) solvent Add Degassed Solvent start->solvent reaction Heat under Inert Atmosphere solvent->reaction quench Cool & Quench (e.g., add water) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_tree start Low or No Product Formation snar S(N)Ar Reaction Issue? start->snar Check Reaction Type suzuki Suzuki Coupling Issue? start->suzuki base Base Strength/Solubility? snar->base Yes nucleophile Nucleophile Stability? snar->nucleophile No catalyst Catalyst/Ligand Inactive? suzuki->catalyst Yes deoxygenation Incomplete Deoxygenation? suzuki->deoxygenation No temp Increase Temperature or Change Solvent base->temp Yes protect Protect Functional Groups nucleophile->protect Yes reagents Re-optimize: - Catalyst/Ligand Choice - Use fresh reagents catalyst->reagents Yes degas Degas Solvents Thoroughly (e.g., sparge with Argon) deoxygenation->degas Yes

Caption: Troubleshooting decision tree for common reaction failures.

References

Validation & Comparative

Comparative NMR Spectral Analysis of Pyrazolo[1,5-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular architecture of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of the parent compound, pyrazolo[1,5-a]pyridine, and offers predicted insights into the spectral characteristics of its dichlorinated analog, 4,6-Dichloropyrazolo[1,5-a]pyridine. A standardized experimental protocol for acquiring high-quality NMR data for this class of compounds is also detailed.

While extensive searches for the specific experimental ¹H and ¹³C NMR data of this compound did not yield a dedicated publication, this guide leverages available data from the unsubstituted parent compound and related derivatives to provide a robust comparative framework. The predicted spectral data for the target molecule is based on established substituent effects in NMR spectroscopy.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for pyrazolo[1,5-a]pyridine and provides a predicted range for the chemical shifts of this compound. The numbering of the atoms corresponds to the IUPAC nomenclature for the pyrazolo[1,5-a]pyridine ring system.

PositionPyrazolo[1,5-a]pyridine ¹H (ppm)Predicted this compound ¹H (ppm)Pyrazolo[1,5-a]pyridine ¹³C (ppm)Predicted this compound ¹³C (ppm)
2 8.09 (d)8.1 - 8.3 (d)139.7140 - 142
3 6.66 (d)6.7 - 6.9 (d)108.9110 - 112
4 7.50 (dd)-117.8145 - 150 (C-Cl)
5 6.89 (td)7.0 - 7.2 (d)112.5113 - 115
6 8.41 (d)-128.9148 - 153 (C-Cl)
7 7.98 (s)8.0 - 8.2 (s)148.8149 - 151
8a --141.2142 - 144

Note: The predicted chemical shifts for this compound are estimations based on the expected deshielding effects of the chloro substituents at positions 4 and 6. The protons at these positions are substituted by chlorine atoms and therefore will not have a ¹H signal.

Structural and Analytical Workflow Diagrams

To visualize the molecular structure and a typical workflow for NMR analysis, the following diagrams are provided.

Structure of this compound cluster_0 C4 C4(Cl) C5 C5 C4->C5 C6 C6(Cl) C5->C6 C7 C7 C6->C7 N8 N8 C7->N8 C8a C8a N8->C8a C8a->C4 N1 N1 C8a->N1 C2 C2 N1->C2 C3 C3 C2->C3 C3->N8 NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl3 or DMSO-d6) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->D C->E D->E F Spectral Analysis (Chemical Shift, Integration, Coupling Constants) E->F G Structure Elucidation/Verification F->G

A Comparative Guide to the Reactivity of 4,6-Dichloropyrazolo[1,5-a]pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4,6-dichloropyrazolo[1,5-a]pyridine and its isomers. Due to the limited availability of direct comparative experimental data, this guide leverages theoretical principles, computational studies on related heterocyclic systems, and experimental data for analogous compounds to predict and rationalize the reactivity patterns.

Introduction to Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2][3] Dichlorinated isomers of this scaffold serve as versatile building blocks for the synthesis of more complex, biologically active molecules through functionalization of the carbon-chlorine bonds. Understanding the relative reactivity of the different isomers is crucial for efficient synthetic planning and the development of novel therapeutics.

Theoretical Comparison of Reactivity

The reactivity of dichloropyrazolo[1,5-a]pyridines is primarily governed by the electronic properties of the fused ring system. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr). Conversely, the pyrazole ring is relatively electron-rich, making it more susceptible to electrophilic attack. The positions of the chlorine atoms significantly influence the electron distribution and, consequently, the reactivity at different sites.

Nucleophilic Aromatic Substitution (SNAr)

In dichloropyrazolo[1,5-a]pyridines, the chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The reactivity of a given C-Cl bond is enhanced by the presence of the electron-withdrawing nitrogen atom and the second chlorine atom. Based on computational studies of related nitrogen-containing heterocycles, the LUMO (Lowest Unoccupied Molecular Orbital) lobes are expected to be larger on the carbon atoms of the pyridine ring, indicating these are the most electrophilic sites.[4]

For This compound , both chlorine atoms are positioned to be activated by the pyridine nitrogen. However, the C4 position is generally expected to be more reactive towards nucleophilic attack than the C6 position. This is analogous to the observed reactivity in 2,4-dichloropyrimidines where the C4 position is more readily substituted.

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrazolo[1,5-a]pyridine ring system typically occurs on the electron-rich pyrazole ring. Computational studies on the parent pyrazolo[1,5-a]pyridine system indicate that the HOMO (Highest Occupied Molecular Orbital) is primarily located on the pyrazole moiety, with the highest electron density at the C3 position. Therefore, electrophilic attack is most likely to occur at C3. The presence of chlorine atoms on the pyridine ring will have a moderate deactivating effect on the pyrazole ring through inductive electron withdrawal, but the C3 position is expected to remain the most nucleophilic site.

Predicted Reactivity Summary

The following table summarizes the predicted relative reactivity of different positions on various dichloropyrazolo[1,5-a]pyridine isomers towards nucleophilic and electrophilic attack. This is a qualitative prediction based on electronic principles and analogy to related systems.

IsomerMost Reactive Site for SNArSecond Most Reactive Site for SNArMost Reactive Site for Electrophilic Substitution
This compound C4C6C3
2,4-Dichloropyrazolo[1,5-a]pyridine C4C2C3
3,5-Dichloropyrazolo[1,5-a]pyridine C5C3 (if activated)C7 or C2
2,6-Dichloropyrazolo[1,5-a]pyridine C6C2C3

Experimental Protocols

While direct comparative studies are lacking, the following protocols for common synthetic transformations are representative of the methods used to functionalize dichloropyrazolo[1,5-a]pyridines and can be adapted to compare the reactivity of different isomers.

Nucleophilic Aromatic Substitution (Amination)

This protocol describes the substitution of a chlorine atom with an amine. The reaction progress can be monitored by LC-MS to compare the rates of reaction for different isomers.

Reaction: this compound + Amine → 4-Amino-6-chloropyrazolo[1,5-a]pyridine

Reagents and Conditions:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine, 1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMF or NMP)

  • Temperature: 80-120 °C

  • Atmosphere: Inert (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Suzuki Coupling

This protocol describes the formation of a C-C bond by coupling with a boronic acid.

Reaction: this compound + Arylboronic acid → 4-Aryl-6-chloropyrazolo[1,5-a]pyridine

Reagents and Conditions:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the mixture to the specified temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is an alternative to direct SNAr for the formation of C-N bonds, often with a broader substrate scope.

Reaction: this compound + Amine → 4-Amino-6-chloropyrazolo[1,5-a]pyridine

Reagents and Conditions:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., Xantphos or BINAP, 0.04 eq)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Temperature: 100-120 °C

  • Atmosphere: Inert (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the palladium precatalyst, ligand, and base.

  • Add the solvent, this compound, and the amine under an inert atmosphere.

  • Heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Visualizations

Experimental Workflow for Reactivity Comparison

The following diagram outlines a general workflow for experimentally comparing the reactivity of different dichloropyrazolo[1,5-a]pyridine isomers.

G cluster_0 Isomer Synthesis and Purification cluster_1 Parallel Reactivity Screening cluster_2 Analysis and Comparison Isomer1 Synthesize Isomer 1 (e.g., 4,6-dichloro) Purify1 Purify Isomer 1 Isomer1->Purify1 Isomer2 Synthesize Isomer 2 (e.g., 2,4-dichloro) Purify2 Purify Isomer 2 Isomer2->Purify2 Isomer3 Synthesize Isomer 3 (e.g., 3,5-dichloro) Purify3 Purify Isomer 3 Isomer3->Purify3 SNAr Nucleophilic Aromatic Substitution (e.g., with Morpholine) Purify1->SNAr Suzuki Suzuki Coupling (e.g., with Phenylboronic Acid) Purify1->Suzuki BH Buchwald-Hartwig Amination (e.g., with Aniline) Purify1->BH Purify2->SNAr Purify2->Suzuki Purify2->BH Purify3->SNAr Purify3->Suzuki Purify3->BH Analysis Reaction Monitoring (LC-MS, GC-MS) SNAr->Analysis Suzuki->Analysis BH->Analysis Comparison Compare Reaction Rates and Yields Analysis->Comparison Conclusion Determine Relative Reactivity Comparison->Conclusion

Caption: Experimental workflow for comparing the reactivity of dichloropyrazolo[1,5-a]pyridine isomers.

Potential Signaling Pathway Involvement

Given that pyrazolo[1,5-a]pyridine derivatives are known to be kinase inhibitors, they could potentially interfere with signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by such inhibitors.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Dichloropyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulated by a pyrazolo[1,5-a]pyridine inhibitor.

References

Comparative Crystallographic Analysis of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural features of pyrazolo[1,5-a]pyridine derivatives, focusing on their potential as therapeutic agents.

This guide provides a comparative analysis of the X-ray crystallographic data of substituted pyrazolo[1,5-a]pyridine derivatives. While specific crystallographic data for 4,6-dichloropyrazolo[1,5-a]pyridine remains elusive in publicly accessible databases, this document presents data for a closely related analogue, 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione, to serve as a representative example for comparative purposes. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways implicated in cancer and inflammatory diseases.[1][2]

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for a representative substituted pyrazolopyrimidine. This data provides insights into the crystal packing and molecular geometry, which are critical for structure-based drug design.

Parameter1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione[3]
Chemical Formula C₁₉H₁₆N₄S
Formula Weight 332.42
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.4953 (12)
b (Å) 29.140 (8)
c (Å) 6.3889 (16)
α (°) 90
β (°) 97.860 (9)
γ (°) 90
Volume (ų) 829.0 (4)
Z 2
Calculated Density (g/cm³) 1.331
Radiation type Mo Kα
Wavelength (Å) 0.71073
Temperature (K) 296

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

A general method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the cyclocondensation of 1-amino-2-iminopyridines with β-dicarbonyl compounds.[4][5]

General Procedure:

  • A solution of the appropriate 1-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) is prepared.[4][5]

  • Acetic acid (6 equivalents) is added to the solution.[4][5]

  • The reaction mixture is stirred at 130°C for 18 hours under an oxygen atmosphere (1 atm).[4][5]

  • Upon cooling to room temperature, the crystalline product precipitates.

  • The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.[4][5]

For the synthesis of the specific analogue, 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione, the following procedure is used:

  • 1,5-dibenzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (10 mmol) is refluxed in pyridine (30 ml) with phosphorus pentasulfide (25 mmol) for 4 hours.[3]

  • The solvent is then evaporated under reduced pressure.[3]

  • The resulting precipitate is washed with hot water to remove any residual phosphorus pentasulfide.[3]

  • The solid product is recrystallized from ethanol to yield yellow crystals.[3]

Single Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For many pyrazolo[1,5-a]pyridine derivatives, recrystallization from ethanol or ethanol/dioxane mixtures has proven effective.[6]

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often 100 K or 296 K, using Mo Kα radiation.[3] The collected data is then processed, and the structure is solved and refined using software packages such as SHELXS and SHELXL.[3]

Signaling Pathway Inhibition

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the mechanism by which these compounds may exert their therapeutic effect.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes PyrazoloDerivative Pyrazolo[1,5-a]pyridine Derivative PyrazoloDerivative->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt Signaling Pathway Inhibition.

Conclusion

The structural data and synthetic protocols presented in this guide offer a valuable resource for researchers working on the development of novel therapeutics based on the pyrazolo[1,5-a]pyridine scaffold. The provided crystallographic information, although for an analogue, highlights the key structural features that can be expected for this class of compounds and serves as a foundation for future comparative studies. The elucidation of the role of these derivatives as PI3K/Akt pathway inhibitors opens new avenues for the design of targeted cancer therapies. Further research is warranted to obtain specific crystallographic data for this compound derivatives to enable a more direct and detailed comparative analysis.

References

Comparative Biological Activity of Pyrazolo[1,5-a]pyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pyrazolo[1,5-a]pyridine analogs reveals a versatile scaffold with significant potential in drug discovery, demonstrating a range of biological activities including anticancer, antitubercular, and kinase inhibitory effects. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.

The pyrazolo[1,5-a]pyridine core has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting potent and selective biological activities. This guide synthesizes data from various studies to offer a clear comparison of these analogs, focusing on their anticancer, antitubercular, and phosphoinositide 3-kinase (PI3K) inhibitory activities.

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data indicates that substitutions on the pyrazolo[1,5-a]pyridine scaffold play a crucial role in determining their anticancer potency.

CompoundCell LineIC50 (µM)Reference
Analog 1 HCT-116 (Colon)1.18 - 8.18[1]
Analog 2 A549 (Lung)1.18 - 8.18[1]
Analog 3 MCF-7 (Breast)1.18 - 8.18[1]
Analog 4 PC-3 (Prostate)1.18 - 8.18[1]

Table 1: In vitro anticancer activity of selected pyrazolo[1,5-a]pyridine analogs.

Antitubercular Activity

A significant body of research has focused on the development of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potent antitubercular agents. These compounds have shown remarkable activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[2][3][4]

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
PPA Derivative 1 H37Rv (drug-susceptible)<0.002 - 0.381[2]
PPA Derivative 2 INH-resistant<0.002 - 0.465[2]
PPA Derivative 3 RMP-resistant<0.002 - 0.004[2]
Hybrid 7 H37Rv (drug-susceptible)0.006[4]
Hybrid 7 Drug-resistant strains0.003 - 0.014[4]

Table 2: Minimum Inhibitory Concentration (MIC) of pyrazolo[1,5-a]pyridine-3-carboxamide analogs against M. tuberculosis.

Kinase Inhibitory Activity

The pyrazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key enzymes in a signaling pathway often dysregulated in cancer.

CompoundPI3K IsoformIC50 (nM)Reference
5x p110α0.9[5]
20e PI3Kγ4.0[6]
20e PI3Kδ9.1[6]

Table 3: Inhibitory activity of pyrazolo[1,5-a]pyridine analogs against PI3K isoforms.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Procedure:

  • Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyridine analogs in a 96-well plate.

  • Bacterial Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[2]

Kinase Inhibitory Activity: PI3K Enzyme Assay

The inhibitory activity of pyrazolo[1,a]pyridine analogs against PI3K isoforms is typically determined using a biochemical assay that measures the phosphorylation of a substrate.

Procedure:

  • Enzyme and Compound Incubation: Incubate the recombinant PI3K enzyme with various concentrations of the inhibitor compound.

  • Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., phosphatidylinositol-4,5-bisphosphate) and ATP.

  • Reaction Termination and Detection: After a set incubation period, terminate the reaction and quantify the amount of product formed (phosphorylated substrate) using a suitable detection method, such as an antibody-based assay or a luminescence-based assay that measures the amount of ATP consumed.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[5][6]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyrazolo[1,5-a]pyridine analogs.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 Akt Akt Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) Pyrazolo_analog Pyrazolo[1,5-a]pyridine Analog

PI3K/Akt Signaling Pathway Inhibition

MABA_Workflow start Start prep_compounds Prepare Serial Dilutions of Pyrazolo[1,5-a]pyridine Analogs start->prep_compounds inoculate Inoculate with M. tuberculosis prep_compounds->inoculate incubate1 Incubate for 5-7 days at 37°C inoculate->incubate1 add_dye Add Alamar Blue incubate1->add_dye incubate2 Incubate for 24 hours add_dye->incubate2 read_results Read Results (Color Change) incubate2->read_results end Determine MIC read_results->end

Microplate Alamar Blue Assay (MABA) Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Pyrazolo[1,5-a]pyridine Analogs for 48-72h seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate for 4 hours add_mtt->incubate solubilize Add DMSO to Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end Calculate IC50 read_absorbance->end

References

4,6-Dichloropyrazolo[1,5-a]pyridine: A Comparative Analysis of Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the theoretical and experimental properties of the pyrazolo[1,5-a]pyridine scaffold, with a specific focus on the data available for chloro-substituted analogs. It is important to note that specific experimental and theoretical data for 4,6-Dichloropyrazolo[1,5-a]pyridine is scarce in the current body of scientific literature. Therefore, this guide leverages data from the broader pyrazolo[1,5-a]pyridine class, the isomeric 4,6-Dichloropyrazolo[3,4-d]pyrimidine, and the related 4,6-Dichloropyrazolo[1,5-a]pyrazine to provide a valuable comparative context.

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2][3] Its derivatives have been investigated for a range of therapeutic applications, including their use as kinase inhibitors and receptor antagonists.[1][4] The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of the parent scaffold, influencing its reactivity, metabolic stability, and target binding affinity.

Physicochemical Properties: A Comparative Overview

PropertyPyrazolo[1,5-a]pyridine4,6-Dichloropyrazolo[3,4-d]pyrimidine4,6-Dichloropyrazolo[1,5-a]pyrazine
Molecular Formula C₇H₆N₂C₅H₂Cl₂N₄C₆H₃Cl₂N₃
Molecular Weight 118.14 g/mol 189.00 g/mol [5][6]188.01 g/mol
Appearance -Yellow solid[6]White to yellow powder or crystals
Melting Point -145 °C (decomposes)[7][8]-
Solubility -Slightly soluble in DMSO and Methanol[7][8]-
Calculated LogP -2.1[6]-

Synthesis and Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various synthetic routes, with the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes being a common and versatile method.[9] Functionalization of the pyrazolo[1,5-a]pyridine core, including the introduction of chloro substituents, can be accomplished through various halogenation reactions.

The reactivity of the pyrazolo[1,5-a]pyridine ring is influenced by the position of the nitrogen atoms and the substituents. Electrophilic substitution reactions are known to occur, and the chlorine atoms in dichlorinated derivatives are expected to be susceptible to nucleophilic substitution, providing a handle for further chemical modification.[5]

Below is a generalized workflow for the synthesis of substituted pyrazolo[1,5-a]pyridines.

Synthesis_Workflow General Synthetic Workflow for Substituted Pyrazolo[1,5-a]pyridines Start Starting Materials (e.g., N-Aminopyridine, Alkyne/Alkene) Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Core_Formation Pyrazolo[1,5-a]pyridine Core Cycloaddition->Core_Formation Halogenation Halogenation (e.g., with NCS) Core_Formation->Halogenation Functionalization Further Functionalization (e.g., Nucleophilic Substitution) Halogenation->Functionalization Target_Molecule Substituted Pyrazolo[1,5-a]pyridine Functionalization->Target_Molecule Signaling_Pathway Simplified Kinase Signaling Pathway and Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor Pyrazolo[1,5-a]pyridine Kinase Inhibitor Inhibitor->Kinase Inhibits Comparative_Scaffolds Relationship Between Related Dichloro-Heterocyclic Scaffolds Target This compound (Data Scarcity) Isomer 4,6-Dichloropyrazolo[3,4-d]pyrimidine (Well-Characterized) Target->Isomer Isomeric Relationship Analog 4,6-Dichloropyrazolo[1,5-a]pyrazine (Commercially Available) Target->Analog Structural Similarity Isomer->Analog Comparative Studies Parent Pyrazolo[1,5-a]pyridine Scaffold (General Properties Known) Parent->Target Substitution

References

A Comparative Guide to the Mechanistic Pathways of Reactions Involving Dichlorinated Pyrazolo[1,5-a]pyridines and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of reactions involving 4,6-dichloropyrazolo[1,5-a]pyridine and its structural analogs. By examining the reactivity of closely related dichlorinated N-heterocycles, we offer insights into the probable reaction pathways, regioselectivity, and synthetic utility of this important class of compounds. The information presented herein is supported by experimental data from published literature, offering a valuable resource for designing synthetic routes and understanding reaction outcomes in the context of drug discovery and development.

Nucleophilic Aromatic Substitution (SNAr) Reactions: A Mechanistic Comparison

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems. In the case of dichlorinated pyrazolo[1,5-a]pyridines and related heterocycles, the regioselectivity of the substitution is a key consideration.

Mechanistic Insights from a Close Analog: 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Direct mechanistic studies on this compound are not extensively reported in the literature. However, valuable insights can be drawn from computational studies on the closely related 5,7-dichloropyrazolo[1,5-a]pyrimidine. Quantum mechanical calculations, specifically Lowest Unoccupied Molecular Orbital (LUMO) analysis and activation energy calculations, have been employed to predict the site of nucleophilic attack.[1]

LUMO analysis of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate reveals significant LUMO lobes on both C5 and C7, suggesting both positions are susceptible to nucleophilic attack.[1] To differentiate the reactivity, calculation of the activation energies for the SNAr reaction at these positions is crucial. For the hydrolysis of this compound, the activation energy for nucleophilic attack at the C7 position is significantly lower than at the C5 position.[1] This computational evidence strongly suggests that the SNAr reaction will preferentially occur at the C7 position.[1]

This prediction is corroborated by experimental results where the treatment of 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine with morpholine resulted in a selective and efficient substitution of the C(7)-chlorine atom.

Comparison with Dichloropyridines and Dichloropyrimidines

The regioselectivity of SNAr reactions in dichloropyridines and dichloropyrimidines is influenced by the position of the nitrogen atoms and the electronic effects of other substituents. In 2,4-dichloropyridines, nucleophilic attack generally occurs preferentially at the 4-position.[2][3] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack is at the C2 or C4 position, thus stabilizing the intermediate.[2][3]

For 2,4-dichloropyrimidines, SNAr reactions are also typically selective for the C4 position. However, the presence of other substituents on the pyrimidine ring can alter this selectivity. For instance, an electron-donating group at the C6 position can direct the nucleophilic attack to the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The reactivity and selectivity of dichlorinated heterocycles in these reactions are of significant interest for the synthesis of complex molecules.

Reactivity of Dichlorinated Pyrazolo[1,5-a]pyrimidines

In the context of Suzuki-Miyaura coupling, the selective functionalization of dichlorinated pyrazolo[1,5-a]pyrimidines has been demonstrated. For instance, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, synthesized via a selective SNAr at the C7 position, can undergo a subsequent Suzuki coupling reaction at the C5 position. This stepwise functionalization highlights the differential reactivity of the two chlorine atoms, enabling the synthesis of diverse derivatives.

Comparison with Dichloropyridines

For 2,4-dichloropyridines, conventional palladium-catalyzed cross-coupling reactions tend to occur at the C2 position. However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, favoring coupling at the C4 position.[4] This ligand-controlled selectivity provides a versatile strategy for the synthesis of variously substituted pyridines.

Quantitative Data Summary

The following tables summarize representative quantitative data for SNAr and Suzuki-Miyaura reactions of dichlorinated N-heterocycles.

Table 1: Comparison of SNAr Reactions

SubstrateNucleophileProductYield (%)Reference
2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholine2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine92
2,4-DichloropyridineVarious NucleophilesC4-substituted productModerate to Good[4]
2,4-DichloropyrimidineVarious NucleophilesC4-substituted productHigh

Table 2: Comparison of Suzuki-Miyaura Cross-Coupling Reactions

SubstrateBoronic Acid/EsterCatalyst/LigandProductYield (%)Reference
4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineIndole-4-boronic acid pinacol esterTetrakis(triphenylphosphine)palladium(0)5-(Indol-4-yl) derivative83
2,4-DichloropyridineArylboronic acidsPd/IPrC4-coupled productsModerate to Good[4]

Experimental Protocols

General Procedure for SNAr of 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine with Morpholine

To a solution of 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine in acetone, potassium carbonate and morpholine are added. The reaction mixture is stirred at room temperature for 1.5 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired product.

General Procedure for Suzuki-Miyaura Coupling of 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

A mixture of 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, the corresponding boronic acid pinacol ester, tetrakis(triphenylphosphine)palladium(0), and 2M aqueous sodium carbonate in DME is refluxed for 16 hours. After cooling, the reaction mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

General Procedure for Ligand-Controlled C4-Selective Suzuki Coupling of 2,4-Dichloropyridine

To a mixture of 2,4-dichloropyridine, an arylboronic acid, and a suitable base (e.g., KF) in an appropriate solvent (e.g., THF), a palladium catalyst with a sterically hindered NHC ligand (e.g., IPr) is added. The reaction is stirred at room temperature until completion. The product is then isolated and purified using standard techniques.[4]

Visualizations

SNAr_Mechanism cluster_0 S_NAr on Dichloropyrazolo[1,5-a]pyrimidine Substrate_Py 5,7-Dichloropyrazolo- [1,5-a]pyrimidine Intermediate_Py Meisenheimer-like Intermediate (attack at C7) Substrate_Py->Intermediate_Py + Nucleophile Nucleophile_Py Nucleophile (e.g., Morpholine) Product_Py C7-Substituted Product Intermediate_Py->Product_Py - Cl-

Caption: Proposed SNAr mechanism on 5,7-dichloropyrazolo[1,5-a]pyrimidine.

Suzuki_Miyaura_Workflow Start Starting Materials: Dichlorinated Heterocycle Boronic Acid/Ester Reaction Reaction Mixture: Solvent, Base Start->Reaction Catalyst Palladium Catalyst + Ligand (optional) Catalyst->Reaction Heating Heating (optional) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Cross-Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Structurally Related Pyrazolo[1,5-a]pyrimidine Derivatives to Inform Research on 4,6-Dichloropyrazolo[1,5-a]pyridines

Note to the Reader: Direct and detailed structure-activity relationship (SAR) studies specifically for 4,6-Dichloropyrazolo[1,5-a]pyridine derivatives are not extensively available in the current body of scientific literature. However, the closely related pyrazolo[1,5-a]pyrimidine scaffold has been the subject of numerous investigations, particularly in the context of kinase inhibition for cancer therapy. This guide provides a comparative analysis of the SAR of these pyrazolo[1,5-a]pyrimidine derivatives. The insights gleaned from these analogs can serve as a valuable starting point for researchers, scientists, and drug development professionals interested in the potential of this compound derivatives.

Comparative SAR Data of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

The following table summarizes the structure-activity relationships of various pyrazolo[1,5-a]pyrimidine derivatives, highlighting the impact of substitutions at different positions on their inhibitory activity against several protein kinases.

ScaffoldR3-SubstituentR5-SubstituentR7-SubstituentTarget KinaseKey SAR InsightsIC50 (nM)
Pyrazolo[1,5-a]pyrimidineCarboxamide-linked moieties2,5-difluorophenyl or substituted pyridine linked to pyrrolidine-TrkAThe carboxamide moiety at the 3-position significantly enhances TrkA inhibition. The presence of a 2,5-difluorophenyl or substituted pyridine linked to pyrrolidine at the fifth position also contributes to increased activity.[1]0.2 - 0.4
Pyrazolo[1,5-a]pyrimidine3-thienyl-4-methoxyphenylKDRPotency against KDR was optimized with a 3-thienyl group at the 6-position and a 4-methoxyphenyl substituent at the 3-position.[2][3]19
Pyrazolo[1,5-a]pyrimidineVaried substitutions--CDK9Starting from a multi-kinase inhibitor, selective CDK9 inhibitors were developed based on the pyrazolo[1,5-a]pyrimidine nucleus.[1][4]Lead compound 18b showed improved selectivity.[1]
Pyrazolo[1,5-a]pyrimidine---Pim-1Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase.[5][6]Nanomolar inhibitory activity.[5]
Pyrazolo[1,5-a]pyrimidine--7-arylTrkAThe introduction of a donor group, such as a methoxy group in the aryl moiety at the 7-position, enhanced anticancer activity.[7]0.047 - 0.064 µg/mL

Experimental Protocols

General Kinase Inhibition Assay (Example: TrkA Kinase Assay)

This protocol is a representative example of how the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a target kinase is typically evaluated.

1. Materials and Reagents:

  • Recombinant human TrkA kinase domain

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Wash buffer (e.g., PBS with Tween-20)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

2. Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture: The kinase, peptide substrate, and test compound are pre-incubated in the assay buffer in the wells of a microtiter plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Termination of Reaction: The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The streptavidin-coated plate is used to capture the biotinylated peptide substrate. The europium-labeled anti-phosphotyrosine antibody is then added, which binds to the phosphorylated substrate.

  • Measurement: After a final wash step, the TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation SAR_Cycle SAR by Chemical Synthesis Lead_Gen->SAR_Cycle Bio_Assay Biological Assays SAR_Cycle->Bio_Assay Synthesized Analogs Bio_Assay->SAR_Cycle Activity Data Lead_Opt Lead Optimization Bio_Assay->Lead_Opt ADMET ADMET Profiling Candidate Candidate Selection In_Vivo In Vivo Efficacy ADMET->In_Vivo In_Vivo->Candidate

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

This diagram depicts a simplified signaling pathway for a receptor tyrosine kinase, a common target for pyrazolo[1,5-a]pyrimidine-based inhibitors.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P1 P P2 P P3 P Ligand Growth Factor (Ligand) Ligand->RTK Binds and activates Inhibitor Pyrazolo[1,5-a]pyridine Derivative (Inhibitor) Inhibitor->RTK Blocks ATP binding site Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream P2->Downstream P3->Downstream Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and inhibition.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloropyrazolo[1,5-A]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,6-Dichloropyrazolo[1,5-A]pyridine.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

  • The storage area should be a designated hazardous waste accumulation area.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Disposal must be carried out by a licensed and approved waste disposal company.[1][3]

5. Spill and Contamination Cleanup:

  • In the event of a spill, absorb the material with an inert, dry substance (e.g., vermiculite, sand).

  • Place the absorbed material into a sealed container for hazardous waste disposal.[4]

  • Thoroughly decontaminate the spill area.

  • Report any spills or exposures to your supervisor or EHS office immediately.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Sealed, Labeled Container ppe->collect store Store in Designated Hazardous Waste Area collect->store spill Spill Occurs collect->spill contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal by Approved Vendor contact_ehs->disposal end End: Disposal Complete disposal->end spill->store No cleanup Absorb with Inert Material and Collect for Disposal spill->cleanup Yes decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->store

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4,6-Dichloropyrazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 4,6-Dichloropyrazolo[1,5-A]pyridine (CAS No. 2127110-20-5). The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Note that the correct chemical name for the specified CAS number is 4,6-Dichloropyrazolo[1,5-a]pyrazine.

Hazard Identification and Personal Protective Equipment

4,6-Dichloropyrazolo[1,5-a]pyrazine is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3)[1][2]

Appropriate personal protective equipment (PPE) is mandatory to mitigate these risks.

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety Goggles with Side ShieldsTo prevent eye contact which can cause serious irritation. Must conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-Resistant GlovesImpervious gloves (e.g., nitrile rubber) are required to prevent skin contact and irritation.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against accidental skin exposure. For larger quantities or risk of splashing, impervious clothing is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this solid compound that may generate dust should be conducted in a certified chemical fume hood to avoid respiratory tract irritation. If a fume hood is not available, a NIOSH-approved respirator is necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

Routine Handling:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls: All weighing and transfer operations should be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[1]

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above: safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid direct contact with the skin and eyes. Prevent the formation of dust and aerosols during handling.[1] Do not eat, drink, or smoke in the handling area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2-8°C.

  • Decontamination: After handling, wash hands thoroughly with soap and water.

Emergency Procedures (Spills):

  • Evacuation: Evacuate non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Wear the appropriate PPE, including respiratory protection.

  • Containment & Cleanup:

    • Avoid generating dust.

    • Carefully sweep up the spilled solid material.

    • Place the spilled material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.

  • Disposal: Dispose of the contaminated materials and spilled substance as hazardous waste according to the disposal plan.

Disposal Plan

All waste containing 4,6-Dichloropyrazolo[1,5-a]pyrazine must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect the chemical residue, contaminated lab supplies (e.g., weigh boats, gloves), and spill cleanup materials in a clearly labeled, sealed container for halogenated organic solids.[3]

    • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated, labeled waste container for halogenated organic solvents.[3][4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4,6-Dichloropyrazolo[1,5-a]pyrazine".

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Protocols

Currently, no specific experimental protocols involving 4,6-Dichloropyrazolo[1,5-a]pyrazine are cited in the provided safety data. All laboratory procedures should be conducted in accordance with standard good laboratory practices and the specific safety guidelines outlined in this document.

Mandatory Visualization

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Emergency Spill prep_ppe Don PPE: - Goggles - Gloves - Lab Coat handle_weigh Weigh & Transfer prep_ppe->handle_weigh Proceed prep_setup Work in Fume Hood prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp spill_evac Evacuate Area handle_weigh->spill_evac If Spill Occurs disp_solid Collect Solid Waste handle_exp->disp_solid Solid Residue disp_liquid Collect Liquid Waste (Halogenated) handle_exp->disp_liquid Liquid Residue handle_exp->spill_evac disp_label Label Waste Container disp_solid->disp_label disp_liquid->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange Professional Disposal disp_store->disp_pickup spill_ppe Don Full PPE spill_evac->spill_ppe spill_clean Contain & Clean Spill spill_ppe->spill_clean spill_dispose Dispose as Hazardous Waste spill_clean->spill_dispose spill_dispose->disp_label

Caption: Workflow for Safe Handling and Disposal of 4,6-Dichloropyrazolo[1,5-a]pyrazine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyrazolo[1,5-A]pyridine
Reactant of Route 2
4,6-Dichloropyrazolo[1,5-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.